(R)-Amino-N-benzyl-3-methoxypropionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-N-benzyl-3-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLANNRKFDHEKD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)NCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435655 | |
| Record name | N-Benzyl-O-methyl-D-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196601-69-1 | |
| Record name | (R)-2-Amino-N-benzyl-3-methoxypropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196601-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-O-methyl-D-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88M5U8KUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Amino-N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Amino-N-benzyl-3-methoxypropionamide, also known by synonyms such as Desacetyl Lacosamide and (2R)-2-amino-N-benzyl-3-methoxypropanamide, is a chiral organic compound of significant interest in the pharmaceutical industry.[1][2] Its primary relevance lies in its role as a key intermediate and a known impurity in the synthesis of the antiepileptic drug, Lacosamide.[3] Understanding the chemical and physical properties, synthesis, and biological context of this compound is crucial for the efficient and pure production of Lacosamide. This technical guide provides a comprehensive overview of this compound, consolidating available data to support research and development efforts.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a central propionamide backbone with a methoxy group at the 3-position, an amino group at the 2-position in the (R)-configuration, and a benzyl group attached to the amide nitrogen.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide[1][2] |
| CAS Number | 196601-69-1[1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂[1][2] |
| Molecular Weight | 208.26 g/mol [1] |
| SMILES | COC--INVALID-LINK--N[1][2] |
| InChI Key | WPLANNRKFDHEKD-SNVBAGLBSA-N[1][2] |
| Synonyms | Desacetyl lacosamide, (2R)-2-amino-N-benzyl-3-methoxypropanamide, Lacosamide impurity D[1][2] |
Physicochemical Properties
While comprehensive, peer-reviewed data on the physicochemical properties of this compound are limited, information from chemical suppliers and databases provides some insight.
| Property | Value | Source |
| Appearance | Light yellow oil or off-white low-melting solid | [3][4] |
| Boiling Point (Predicted) | 421.9 ± 45.0 °C | [5] |
| Density (Predicted) | 1.107 g/cm³ | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| pKa (Predicted) | 15.04 ± 0.46 | [5] |
Experimental Protocols and Synthesis
This compound is primarily synthesized as an intermediate in the production of Lacosamide. Several patented methods and research articles describe its preparation, often starting from D-serine. A general synthetic approach involves the protection of the amino group of D-serine, methylation of the hydroxyl group, amidation with benzylamine, and subsequent deprotection of the amino group.
One described method involves the following conceptual steps:
-
Protection of D-serine: The amino group of D-serine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Methylation: The hydroxyl group of the protected D-serine is methylated, typically using a methylating agent like methyl iodide in the presence of a base.
-
Amidation: The carboxylic acid of the resulting intermediate is coupled with benzylamine to form the N-benzyl amide.
-
Deprotection: The protecting group on the amino group is removed to yield this compound.
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are scarce. While some commercial suppliers offer this data upon request, it is not consistently found in peer-reviewed publications. The characterization is often mentioned in the context of impurity identification in Lacosamide synthesis.[6]
Biological Context and Signaling Pathways
The biological significance of this compound is intrinsically linked to its role as the direct precursor to Lacosamide. Lacosamide is an antiepileptic drug with a distinct mechanism of action.[7] It selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) in neurons.[7] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are characteristic of seizure states.
The mechanism does not significantly affect the fast inactivation of VGSCs, distinguishing Lacosamide from other sodium channel-blocking antiepileptic drugs like carbamazepine and phenytoin. This selective action is thought to contribute to its efficacy and tolerability profile.
Below is a diagram illustrating the proposed mechanism of action of Lacosamide, and by extension, the biological pathway relevant to its precursor.
Caption: Proposed mechanism of Lacosamide on voltage-gated sodium channels.
Experimental Workflow for Impurity Analysis
Given that this compound is a known impurity in Lacosamide production, a typical analytical workflow would involve its detection and quantification in the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a common method for this purpose.
References
- 1. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. esschemco.com [esschemco.com]
- 4. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]
- 5. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
(R)-Amino-N-benzyl-3-methoxypropionamide CAS number 196601-69-1
CAS Number: 196601-69-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Amino-N-benzyl-3-methoxypropionamide, with the CAS number 196601-69-1, is a chiral organic compound of significant interest in the pharmaceutical industry. It is primarily recognized as a key intermediate in the synthesis of the antiepileptic drug Lacosamide.[1][2] Additionally, it is known as a principal impurity and degradation product of Lacosamide, often referred to as N-Desacetyl Lacosamide or Descarbonyl Lacosamide.[3][4][5] Understanding the chemical properties, synthesis, and analytical characterization of this compound is crucial for the development, manufacturing, and quality control of Lacosamide. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its formation, and its role in the context of Lacosamide.
Chemical and Physical Properties
This compound is a white to off-white, low-melting solid or a colorless liquid at room temperature.[5][6] It is characterized by a chiral center, which is critical for the stereospecific synthesis of the (R)-enantiomer of Lacosamide.[1] The compound's structure includes an amino group, a benzyl substituent, and a methoxy group attached to a propionamide backbone.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | White to off-white low-melting solid; Colorless liquid | [5][6] |
| Boiling Point | 421.9 ± 45.0 °C (Predicted) | |
| Density | 1.107 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |
Table 2: Chromatographic and Spectrometric Data
| Technique | Parameter | Value | Source(s) |
| LC-MS | [M+H]⁺ | m/z 209 | [4] |
| LC-MS/MS | Product Ions | m/z 177, 144, 116, 108, 91 | [4] |
| Purity (by HPLC) | >95% to ≥98.0% | [1][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific analysis of this compound are not extensively published in peer-reviewed literature, as it is often an intermediate in patented processes. However, its formation as a degradation product of Lacosamide under forced conditions is well-documented. The following protocols are based on published degradation studies and general synthetic steps outlined in patents.
Protocol 1: Formation via Acid-Catalyzed Hydrolysis of Lacosamide (Forced Degradation Study)
This protocol describes the formation of this compound (referred to as DP-I in the study) from Lacosamide under acidic stress conditions.
Objective: To generate and identify this compound as a degradation product of Lacosamide.
Materials:
-
Lacosamide
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Methanol
-
Water (HPLC grade)
-
Reverse-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
LC-MS system with TOF-MS and MS/MS capabilities
Procedure:
-
Sample Preparation: Prepare a stock solution of Lacosamide in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Take 1 mL of the Lacosamide stock solution and add 1 mL of 1 M HCl.
-
Reflux the mixture at 80°C for 8 hours.
-
After cooling to room temperature, neutralize the solution with 1 M NaOH.
-
Dilute the resulting solution with a water:methanol (50:50 v/v) mixture to a final concentration of approximately 100 µg/mL.[7][8]
-
-
Chromatographic Separation:
-
Mass Spectrometric Analysis:
-
Analyze the eluent using an LC-MS system to identify the degradation products.
-
This compound (DP-I) will be identified by its protonated molecular ion [M+H]⁺ at m/z 209.[4][8]
-
Perform MS/MS analysis on the ion at m/z 209 to confirm its structure by comparing the fragmentation pattern with known data.[4][8]
-
Protocol 2: General Synthesis as a Lacosamide Intermediate (Conceptual)
This protocol outlines a general, conceptual synthetic route to this compound based on patent literature. This is not a detailed, step-by-step protocol but rather a description of the chemical transformation.
Objective: To synthesize this compound.
Reaction Scheme: The synthesis often involves the chiral resolution of a racemic mixture of 2-amino-N-benzyl-3-methoxypropionamide or a stereospecific synthesis from a chiral precursor like D-serine. A common method involves the use of a chiral resolving agent.[2]
General Steps:
-
Preparation of Racemic 2-amino-N-benzyl-3-methoxypropionamide: This can be synthesized from appropriate starting materials through standard amidation and other functional group transformations.
-
Chiral Resolution:
-
The racemic mixture is treated with a chiral resolving agent, such as D-tartaric acid, in a suitable solvent system (e.g., a mixture of a lower alcohol and water).[2]
-
This results in the formation of diastereomeric salts, (R)-2-amino-N-benzyl-3-methoxypropionamide-D-tartrate and (S)-2-amino-N-benzyl-3-methoxypropionamide-D-tartrate.[2]
-
Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution.[2]
-
-
Isolation of the Free Base:
-
The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free amine, this compound.
-
The product is then extracted and purified using standard techniques such as crystallization or chromatography.
-
Mandatory Visualizations
Logical Relationships and Pathways
The following diagrams illustrate the key roles of this compound in the context of Lacosamide.
Caption: Synthesis of Lacosamide via this compound.
Caption: Formation as a Lacosamide degradation product under acidic stress.
Biological Activity and Significance
Currently, there is no significant body of research detailing the specific pharmacological or biological activities of this compound itself. Its primary significance in the field of drug development is as a critical building block for the synthesis of Lacosamide.[1] As an impurity, its presence in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of Lacosamide. The stereochemistry of this intermediate is paramount, as the (S)-enantiomer of Lacosamide is less potent than the desired (R)-enantiomer.
The mechanism of action of Lacosamide involves the selective enhancement of the slow inactivation of voltage-gated sodium channels in the brain, which helps to stabilize hyperexcitable neuronal membranes and thereby prevent seizures.[9] While this compound is a direct precursor, it lacks the N-acetyl group necessary for this specific pharmacological activity.
Conclusion
This compound (CAS 196601-69-1) is a compound of high importance for pharmaceutical professionals involved in the development and manufacturing of the antiepileptic drug Lacosamide. Its role as a key synthetic intermediate and a major degradation product necessitates a thorough understanding of its properties and the methods for its synthesis and detection. This technical guide has provided a consolidated source of information, including quantitative data, experimental protocols, and logical pathway diagrams, to aid researchers and scientists in their work with this compound. The control of its formation and purity is essential for ensuring the quality and safety of Lacosamide.
References
- 1. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]
- 2. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 3. Lacosamide EP Impurity D (R-isomer) | 196601-69-1 | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 196601-69-1|this compound [rlavie.com]
- 6. esschemco.com [esschemco.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Lacosamide? [synapse.patsnap.com]
Technical Guide: (R)-Amino-N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-Amino-N-benzyl-3-methoxypropionamide, a key intermediate in the synthesis of the anticonvulsant drug Lacosamide. This document details its physicochemical properties, including its molecular weight, and outlines its role in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a chiral organic compound that serves as a critical building block in the synthesis of Lacosamide.[1] Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures. The stereochemistry of this compound is crucial for the efficacy of the final active pharmaceutical ingredient. Understanding the properties of this intermediate is essential for process optimization, impurity profiling, and ensuring the quality of the final drug product.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [2][3][4][5][6] |
| Molecular Weight | 208.26 g/mol | [2][4][5][7] |
| CAS Number | 196601-69-1 | [2][3][4] |
| Appearance | Colorless liquid | [3] |
| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide | [5] |
| Synonyms | (R)-2-amino-N-benzyl-3-methoxypropanamide, N-Desacetyl Lacosamide | [3] |
Synthesis and Role in Lacosamide Production
This compound is a key intermediate in the synthesis of Lacosamide. The manufacturing process of Lacosamide often involves the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (R)-enantiomer of this intermediate. The purity and stereochemical integrity of this compound are paramount as they directly impact the quality and therapeutic efficacy of the final Lacosamide product.
The diagram below illustrates the logical relationship in the synthesis of Lacosamide, highlighting the central role of this compound.
Caption: Logical workflow of Lacosamide synthesis.
Experimental Protocols
While specific experimental protocols are proprietary to manufacturers, a general methodology for the synthesis and analysis of this compound can be outlined.
General Synthetic Approach
A common synthetic route starts from D-serine. The hydroxyl group is first methylated, and the amino group is protected. The carboxylic acid is then activated and coupled with benzylamine to form the amide bond. Finally, deprotection of the amino group yields this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities. Chiral HPLC is used to assess the enantiomeric excess.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry.
Conclusion
This compound is a fundamentally important molecule in the pharmaceutical industry due to its role as a direct precursor to Lacosamide. A thorough understanding of its properties, particularly its molecular weight and stereochemistry, is crucial for the development of robust and efficient manufacturing processes for this life-saving medication. The data and diagrams presented in this guide offer a foundational resource for professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 3. CAS 196601-69-1|this compound [rlavie.com]
- 4. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 5. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]
- 7. 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-Amino-N-benzyl-3-methoxypropionamide: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility data for (R)-Amino-N-benzyl-3-methoxypropionamide (CAS: 196601-69-1), a key intermediate in the synthesis of the antiepileptic drug Lacosamide. Due to the limited availability of public quantitative data, this document summarizes existing qualitative and calculated solubility information and provides a comprehensive, generalized experimental protocol for its determination.
Core Data Presentation: Solubility of this compound
| Solvent | Solubility | Method | Temperature |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (480.17 mM) | Experimental (ultrasonication required) | Not Specified |
| Chloroform | Slightly Soluble | Qualitative | Not Specified |
| Methanol | Slightly Soluble | Qualitative | Not Specified |
| Water | 1.41 mg/mL (0.00458 mol/L) | Calculated (ESOL) | Not Specified |
ESOL: Estimated Solubility from molecular structure.
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound, based on the widely accepted shake-flask method.[1][2][3]
1. Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
2. Materials and Equipment:
-
This compound (high purity)
-
Selected solvent(s) of analytical grade
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (or incubator shaker)
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
pH meter (for aqueous solutions)
3. Procedure:
-
Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.[2]
-
Equilibration: The sealed vials are placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitated. The shaking time should be sufficient to allow the system to reach equilibrium, which is typically 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[1]
-
Sample Separation: Once equilibrium is reached, the vials are removed from the shaker and allowed to stand, permitting the excess solid to settle. The saturated solution is then carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[1]
-
Quantification: The clear, saturated filtrate is then diluted with a suitable solvent to a concentration within the calibrated range of the analytical method. The concentration of this compound in the diluted sample is accurately determined using a validated HPLC method. A calibration curve should be prepared using standard solutions of the compound in the same solvent system.[1]
-
Data Reporting: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically reported in mg/mL or mol/L at the specified temperature.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound.
References
Desacetyl Lacosamide: A Technical Guide to its Synthesis and Role as a Key Precursor to Lacosamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl lacosamide, chemically known as (2R)-2-Amino-3-methoxy-N-(phenylmethyl)-propanamide, is a critical intermediate in the synthesis of the antiepileptic drug lacosamide.[1][2] Marketed as Vimpat®, lacosamide is utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[3] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of desacetyl lacosamide, with a focus on its role as a precursor to lacosamide. While extensive research has elucidated the pharmacological properties of lacosamide, this guide notes the current absence of publicly available data on the intrinsic pharmacological activity of desacetyl lacosamide itself, which is primarily regarded as a synthetic intermediate and a process impurity in the manufacturing of the final active pharmaceutical ingredient.[1][4]
Discovery and History
The discovery of desacetyl lacosamide is intrinsically linked to the development of lacosamide. Lacosamide, a functionalized amino acid, was first synthesized in 1996 at the University of Houston.[3] The development process involved the synthesis of several hundred modified amino acids, which were then phenotypically screened in rat models of epilepsy.[3] N-benzyl-2-acetamido-3-methoxypropionamide, the compound that would become lacosamide, was identified as a highly efficacious molecule, with its biological activity specifically attributed to the R-enantiomer.[3]
Desacetyl lacosamide emerged as the penultimate intermediate in the most common synthetic pathways leading to lacosamide. Its history is therefore not one of a discovered active agent, but rather of a crucial building block in the chemical process to create the final drug product. It is also classified as "Lacosamide EP Impurity D," highlighting its relevance in the quality control and purity analysis of lacosamide.[1][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of desacetyl lacosamide is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (2R)-2-Amino-3-methoxy-N-(phenylmethyl)-propanamide | [1] |
| Synonyms | N-Desacetyl Lacosamide, Lacosamide Impurity D | [1][2] |
| CAS Number | 196601-69-1 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [5] |
| Molecular Weight | 208.26 g/mol | [5] |
| Appearance | Off-White Low-Melting Solid | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [2] |
Synthesis of Desacetyl Lacosamide
The synthesis of desacetyl lacosamide is a key step in the production of lacosamide. Several synthetic routes have been developed, often starting from D-serine. These methods focus on achieving high enantiomeric purity of the desired (R)-isomer. Below are detailed experimental protocols for common synthetic pathways.
Synthesis Pathway 1: Starting from N-Boc-D-serine
This pathway involves the O-methylation of N-Boc-D-serine, followed by amidation with benzylamine, and subsequent deprotection of the Boc group to yield desacetyl lacosamide.
Experimental Protocol:
-
Step 1: O-methylation of N-Boc-D-serine: N-Boc-D-serine is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide to form (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid.
-
Step 2: Amidation: The resulting carboxylic acid is then coupled with benzylamine. This reaction is typically carried out using a coupling agent such as isobutyl chloroformate in the presence of a base like N-methylmorpholine to form (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate.
-
Step 3: Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the amino group using a strong acid, such as hydrochloric acid, to yield desacetyl lacosamide ((2R)-2-amino-N-benzyl-3-methoxypropanamide).
Synthesis Pathway 2: Starting from D-serine methyl ester
An alternative route begins with the esterification of D-serine, followed by amidation and then methylation.
Experimental Protocol:
-
Step 1: Esterification of D-serine: D-serine is converted to its methyl ester, typically using thionyl chloride in methanol.
-
Step 2: Amidation: The D-serine methyl ester is then reacted with benzylamine to form (2R)-2-amino-N-benzyl-3-hydroxypropanamide.
-
Step 3: O-methylation: The hydroxyl group of the intermediate is methylated using a reagent like methyl iodide in the presence of silver oxide to produce desacetyl lacosamide. This step is then followed by N-acetylation to yield lacosamide.
Pharmacological Profile
Currently, there is a lack of publicly available scientific literature detailing the pharmacological, toxicological, or biological activity of desacetyl lacosamide. Its primary role described in scientific and patent literature is that of a synthetic precursor and process-related impurity in the manufacture of lacosamide.[1][4]
For context, the final drug product, lacosamide, exerts its anticonvulsant effects through a distinct mechanism of action. It selectively enhances the slow inactivation of voltage-gated sodium channels, which leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[6][7] This mode of action differs from that of many other antiepileptic drugs that primarily affect the fast inactivation of sodium channels.[8] Lacosamide has also been reported to interact with collapsin response mediator protein 2 (CRMP-2), although the contribution of this interaction to its anticonvulsant effects is not fully established.[9]
Analytical Methods for Detection
The monitoring of desacetyl lacosamide as an impurity in lacosamide drug substance and product is crucial for quality control. Various analytical methods have been developed for the quantification of lacosamide and its impurities.
Table of Analytical Methods:
| Method | Description | Application | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC with UV detection is commonly used for the separation and quantification of lacosamide and its related substances, including desacetyl lacosamide. | Quality control of bulk drug and pharmaceutical formulations. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of lacosamide and its metabolites and impurities in biological matrices and pharmaceutical samples. | Pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. | [10] |
Conclusion
Desacetyl lacosamide, or (2R)-2-Amino-3-methoxy-N-(phenylmethyl)-propanamide, is a pivotal molecule in the chemical synthesis of the antiepileptic drug lacosamide. Its discovery and history are interwoven with the development of efficient and stereoselective manufacturing processes for lacosamide. While detailed synthetic protocols for its preparation are well-documented in the scientific and patent literature, there is a notable absence of data on its pharmacological activity. Future research could explore the potential biological effects of this key intermediate to fully characterize its profile. For now, its significance lies in its role as a critical building block in the production of an important therapeutic agent for individuals with epilepsy.
References
- 1. Lacosamide EP Impurity D (R-isomer) | 196601-69-1 | SynZeal [synzeal.com]
- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide [srdpharma.com]
- 3. Lacosamide - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lacosamide: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
(R)-Amino-N-benzyl-3-methoxypropionamide: A Technical Overview of a Pharmacologically Inactive Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Amino-N-benzyl-3-methoxypropionamide, a chiral amino acid derivative, is primarily recognized as the major human metabolite of the antiepileptic drug, Lacosamide.[1][2] Also referred to as O-desmethyl-lacosamide or Lacosamide metabolite M5, this compound is the result of the hepatic metabolism of Lacosamide.[1][3] Despite its structural relationship to a potent anticonvulsant, this compound is considered to be pharmacologically inactive.[1][2][3] This technical guide provides a comprehensive overview of its properties, focusing on its metabolic pathway and pharmacokinetics, in the context of its parent compound, Lacosamide.
Biological Profile
Current scientific literature indicates that this compound does not possess any known pharmacological activity.[1][2][3] As a metabolite, its significance lies in the pharmacokinetic profile of Lacosamide, rather than any direct therapeutic effect.
Metabolic Pathway of Lacosamide to this compound
Lacosamide undergoes hepatic metabolism to form this compound through O-demethylation. This biotransformation is primarily mediated by several cytochrome P450 (CYP) enzymes, with CYP2C19 playing a significant role, and CYP3A4 and CYP2C9 also contributing.[3][4]
The following diagram illustrates the metabolic conversion of Lacosamide to its O-desmethyl metabolite.
Pharmacokinetics
While pharmacologically inactive, the pharmacokinetic properties of this compound are relevant to understanding the disposition of Lacosamide.
| Parameter | Value | Reference |
| Plasma Exposure | Approximately 10% of that of Lacosamide | [1] |
| Elimination Half-Life | Longer than Lacosamide (15 to 23 hours) | [5] |
| Formation | Primarily via hepatic metabolism by CYP3A4, CYP2C9, and CYP2C19 | [3][4] |
| Excretion | Approximately 30% of an administered Lacosamide dose is excreted in the urine as this metabolite. | [1][4] |
Experimental Protocols
Due to the established lack of pharmacological activity, there are no standard experimental protocols for evaluating the biological activity of this compound. Analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for its quantification in plasma and other biological matrices for pharmacokinetic studies of Lacosamide.[6][7]
The workflow for a typical pharmacokinetic study involving the analysis of this compound is outlined below.
Context: Biological Activity of the Parent Compound, Lacosamide
To provide context, Lacosamide is an antiepileptic drug with a distinct mechanism of action.[2] It selectively enhances the slow inactivation of voltage-gated sodium channels, which results in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[4] Additionally, Lacosamide has been shown to modulate the collapsin response mediator protein 2 (CRMP-2), which is involved in neuronal differentiation and axonal outgrowth.[2] The S-stereoisomer of Lacosamide does not exhibit antiepileptic activity.[2]
Conclusion
This compound is the pharmacologically inactive, O-desmethyl metabolite of the anticonvulsant drug Lacosamide. Its primary relevance in a research and drug development context is related to the metabolism and pharmacokinetics of its parent compound. While devoid of direct biological activity, understanding its formation and disposition is crucial for a complete characterization of Lacosamide's clinical pharmacology.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medicine.com [medicine.com]
- 5. camberpharma.com [camberpharma.com]
- 6. Pharmacology of lacosamide: From its molecular mechanisms and pharmacokinetics to future therapeutic applications [ouci.dntb.gov.ua]
- 7. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Properties of N-benzyl-3-methoxypropionamide Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-methoxypropionamide and its isomers represent a class of compounds with significant interest in the pharmaceutical industry, primarily due to the anticonvulsant properties exhibited by one of its chiral variants. This technical guide provides an in-depth exploration of the chiral properties, synthesis, and biological activities of the enantiomers of a key derivative, N-benzyl-2-acetamido-3-methoxypropionamide, commonly known as lacosamide. The stereochemistry of these molecules is paramount, as it dictates their pharmacological and toxicological profiles. The (R)-enantiomer, lacosamide, is an approved antiepileptic drug, whereas the (S)-enantiomer is pharmacologically inactive.[1] This guide will delve into the distinct characteristics of these isomers, offering detailed experimental protocols and comparative data to aid in research and development.
Physicochemical and Pharmacological Properties of Enantiomers
The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide leads to significant differences in their physical and biological properties. The (R)-enantiomer is responsible for the therapeutic effects, highlighting the importance of stereoselectivity in drug design.
| Property | (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) | (S)-N-benzyl-2-acetamido-3-methoxypropionamide |
| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol |
| Melting Point | 141-146°C[2][3] | Data not available |
| Specific Rotation | [α]D²³ +16.0° (c = 1 in CH₃OH)[3] | Data not available (expected to be approx. -16.0°) |
| Biological Activity | Anticonvulsant[3] | Inactive[1] |
| Mechanism of Action | Selective enhancement of slow inactivation of voltage-gated sodium channels[4] | No significant effect on slow inactivation of voltage-gated sodium channels[4] |
| EC₅₀ (in vitro) | Tonic duration: 41 µM; Max. firing frequency: 71 µM[1] | No significant effect up to 320 µM[1] |
| Effect on I_Na slow inactivation | Shifts voltage dependence by -33 ± 7 mV (at 100 µM)[4] | No significant effect[4] |
Mechanism of Action: Stereoselective Sodium Channel Modulation
The primary mechanism of action for the anticonvulsant effect of (R)-N-benzyl-2-acetamido-3-methoxypropionamide is the selective enhancement of slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing. Notably, this effect is stereoselective, with the (S)-enantiomer showing no significant activity at this target.[4] There is also evidence suggesting a potential interaction with the collapsin-response mediator protein 2 (CRMP-2), which may contribute to its overall neurological effects.[5]
References
- 1. Stereoselective effects of the novel anticonvulsant lacosamide against 4-AP induced epileptiform activity in rat visual cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lacosamide CAS#: 175481-36-4 [m.chemicalbook.com]
- 4. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Spectroscopic and Synthetic Profile of (R)-Amino-N-benzyl-3-methoxypropionamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (R)-Amino-N-benzyl-3-methoxypropionamide, a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics and detailed experimental methodologies. The guide presents quantitative spectroscopic data in structured tables for ease of comparison and outlines detailed protocols for its synthesis and analysis. Furthermore, a logical workflow for its preparation and characterization is visualized using a Graphviz diagram.
Introduction
This compound (CAS No: 196601-69-1) is a chiral amine and an important synthetic precursor.[3][4][5][6] Its structural characterization is crucial for ensuring the purity and quality of active pharmaceutical ingredients derived from it. This guide summarizes the available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides representative experimental protocols for its synthesis and analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for a phosphate salt of this compound, a closely related derivative.[7] This data is critical for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectral Data of this compound Phosphate [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| 7.39 – 7.17 | m | 5H | Ar-H |
| 4.19 | d, J = 6.2 Hz | 2H | Ar-CH₂ |
| 3.76 | d, J = 6.7 Hz | 2H | O-CH₂ |
| 3.26 | s | 3H | O-CH₃ |
| 1.84 | dq, J = 13.4, 6.8 Hz | 1H | CH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of this compound Phosphate [7]
| Chemical Shift (δ) ppm | Tentative Assignment |
| 171.98 | C=O |
| 139.93 | Ar-C |
| 128.21 | Ar-CH (2C) |
| 126.95 | Ar-CH (2C) |
| 126.69 | Ar-CH |
| 72.90 | O-CH₂ |
| 63.66 | CH-NH₂ |
| 58.50 | O-CH₃ |
| 43.73 | Ar-CH₂ |
Solvent: DMSO-d₆
Table 3: High-Resolution Mass Spectrometry (HRMS) Data [7]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 209.1285 | 209.1340 |
| [M+Na]⁺ | 231.1104 | 231.1159 |
Experimental Protocols
The following protocols are representative methods for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.[8][9]
Synthesis of this compound
A common route to synthesize this compound involves the amidation of a suitably protected D-serine derivative.[2]
Materials:
-
(R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
-
Benzylamine
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIEA)
-
Solvent (e.g., Dichloromethane)
-
Deprotection agent (e.g., Trifluoroacetic acid or Phosphoric acid)[10]
Procedure:
-
Dissolve (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid (1.0 eq) in dichloromethane.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIEA, 2.0 eq) to the solution and stir for 10 minutes.
-
Add benzylamine (1.0 eq) to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and an appropriate aqueous solution to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Dissolve the purified Boc-protected intermediate in a suitable solvent and add the deprotection agent (e.g., trifluoroacetic acid or phosphoric acid).[10]
-
Stir the mixture until the deprotection is complete.
-
Neutralize the reaction mixture and extract the product into an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield this compound.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse program.
-
Set a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.[12]
-
Reference the spectrum to the solvent peak.[13]
Sample Preparation:
-
For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans to obtain a high-quality spectrum.
-
Identify characteristic absorption bands for the functional groups present, such as N-H stretches (around 3300-3500 cm⁻¹), C=O stretch (amide I band, around 1650 cm⁻¹), and N-H bend (amide II band, around 1550 cm⁻¹).[14][15][16]
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to an appropriate concentration for analysis.
Acquisition:
-
Use an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).[17]
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
-
Calibrate the instrument using a suitable reference standard to ensure accurate mass measurement.[18]
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a simplified signaling pathway context where such chiral molecules are relevant.
Caption: Synthetic and Characterization Workflow.
Caption: Context of Chiral Intermediate in Drug Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]
- 4. CAS 196601-69-1|this compound [rlavie.com]
- 5. echemi.com [echemi.com]
- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. mdpi.com [mdpi.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
The Pivotal Role of (R)-Amino-N-benzyl-3-methoxypropionamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Amino-N-benzyl-3-methoxypropionamide, a chiral synthetic intermediate, holds a crucial position in the landscape of modern medicinal chemistry. While not a therapeutic agent in itself, its significance is intrinsically linked to the synthesis of the novel antiepileptic drug, Lacosamide. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and critical role of this compound as a key building block. The stereospecificity of this molecule is paramount to the pharmacological activity of the final active pharmaceutical ingredient (API), highlighting the importance of precise chiral control in its manufacturing processes. This document will detail established experimental protocols for its synthesis and purification, present its physicochemical properties in a structured format, and illustrate its position within the synthetic pathway of Lacosamide through logical diagrams.
Introduction
In the intricate process of drug discovery and development, the focus often lies on the final active molecule. However, the journey to a successful therapeutic agent is paved with critical intermediates, the unsung heroes of medicinal chemistry. This compound, also known as N-Desacetyl Lacosamide, is a prime example of such a pivotal compound.[1] Its primary and currently exclusive role in medicinal chemistry is serving as a key precursor in the industrial synthesis of Lacosamide, a third-generation anti-seizure medication.[2][3]
Lacosamide, with the chemical name (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is utilized for the adjunctive treatment of partial-onset seizures.[4] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, a mode of action that distinguishes it from many other antiepileptic drugs.[5][6] The anticonvulsant activity of Lacosamide is highly stereospecific, with the (R)-enantiomer being the pharmacologically active form. Consequently, the synthesis of Lacosamide demands stringent control over stereochemistry, a challenge that is directly addressed through the use of the chiral intermediate, this compound.
This guide will delve into the technical aspects of this crucial intermediate, providing researchers and drug development professionals with a comprehensive understanding of its synthesis and properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and subsequent reactions. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [7] |
| CAS Number | 196601-69-1 | [1] |
| Appearance | Colorless liquid to light yellow oil or white to off-white powder | [1][2][8] |
| Boiling Point | 421.9 ± 45.0 °C (Predicted) | [9] |
| Density | 1.107 g/cm³ | [2] |
| Flash Point | 208.986 °C | [2] |
| Refractive Index | 1.535 | [2] |
Synthesis of this compound
The synthesis of this compound is a critical step in the overall manufacturing process of Lacosamide. Various synthetic routes have been developed, often starting from the chiral precursor D-serine to establish the required (R)-stereochemistry. The following sections detail a common experimental protocol.
General Synthetic Pathway
A prevalent strategy for the synthesis of this compound involves a multi-step process that begins with the protection of the amino group of D-serine, followed by O-methylation, amidation with benzylamine, and subsequent deprotection of the amino group.
Detailed Experimental Protocol
The following protocol is a composite of methodologies described in the scientific literature and patent documents.
Step 1: N-protection of D-serine
-
Objective: To protect the amino group of D-serine to prevent side reactions in subsequent steps.
-
Procedure: D-serine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture such as water and an organic solvent (e.g., dioxane) to yield N-Boc-D-serine.
Step 2: O-methylation of N-Boc-D-serine
-
Objective: To introduce the methoxy group at the 3-position.
-
Procedure: N-Boc-D-serine is dissolved in a suitable solvent like dichloromethane. A methylating agent, such as dimethyl sulfate, is added, often in the presence of a phase transfer catalyst and a base like sodium hydroxide. This reaction yields (R)-N-Boc-2-amino-3-methoxypropanoic acid.
Step 3: Amidation with Benzylamine
-
Objective: To form the N-benzyl amide bond.
-
Procedure: (R)-N-Boc-2-amino-3-methoxypropanoic acid is activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a base like N-methylmorpholine. Benzylamine is then added to the reaction mixture to form (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide.
Step 4: N-deprotection
-
Objective: To remove the Boc protecting group to yield the final intermediate.
-
Procedure: The Boc-protected amide is treated with a strong acid, such as hydrochloric acid or methanesulfonic acid, in a solvent like dichloromethane.[10] After the reaction is complete, the reaction mixture is neutralized with a base, and the product, this compound, is extracted with an organic solvent.
Role in Lacosamide Synthesis
The synthesized this compound serves as the immediate precursor to Lacosamide. The final step in the synthesis is the acetylation of the primary amino group.
Acetylation Protocol
-
Objective: To introduce the acetyl group to the primary amine.
-
Procedure: this compound is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. An acetylating agent, typically acetic anhydride, is added in the presence of a base like potassium carbonate or pyridine.[10] The reaction is usually carried out at a controlled temperature (e.g., 0-5°C initially, then stirred at room temperature). After completion, the reaction mixture is washed with water, and the organic layer is concentrated to yield crude Lacosamide, which is then purified by crystallization.[10]
Structure-Activity Relationship (SAR) Context
While this compound itself is not biologically active as an anticonvulsant, its structural features are foundational to the activity of Lacosamide. SAR studies on Lacosamide have revealed that the N-benzyl group and the methoxy group at the 3-position are critical for its anticonvulsant properties.[11] These studies have shown that small, non-polar, and non-bulky substituents at the 3-oxy position generally retain pronounced seizure protection.[11][12] The presence of the primary amine in the intermediate allows for the straightforward introduction of the acetyl group, which is also essential for the pharmacological activity of Lacosamide.
Conclusion
This compound exemplifies the critical importance of synthetic intermediates in medicinal chemistry. Although it does not possess therapeutic properties of its own, its role as the direct precursor to the antiepileptic drug Lacosamide is indispensable. The stereochemical integrity of this molecule is a determining factor in the efficacy of the final drug product. The synthetic pathways and protocols detailed in this guide underscore the chemical ingenuity required to produce complex, chiral molecules on a large scale. For researchers and professionals in drug development, a comprehensive understanding of such key intermediates is fundamental to the successful and efficient production of life-saving medications. Further research into optimizing the synthesis of this compound could lead to more cost-effective and environmentally friendly manufacturing processes for Lacosamide, ultimately benefiting patients worldwide.
References
- 1. CAS 196601-69-1|this compound [rlavie.com]
- 2. innospk.com [innospk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 7. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. esschemco.com [esschemco.com]
- 9. (R)-2-amino-N-benzyl-3-methoxypropanamide CAS#: 196601-69-1 [m.chemicalbook.com]
- 10. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 11. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Amino-N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-N-benzyl-3-methoxypropionamide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1][2] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for two primary methods of its enantioselective synthesis: chiral resolution of a racemic mixture and asymmetric synthesis starting from a chiral precursor, D-serine. These methods are designed to yield the desired (R)-enantiomer with high chemical and enantiomeric purity.
Introduction
The development of stereochemically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] (R)-2-Amino-N-benzyl-3-methoxypropionamide serves as a critical building block, and its enantiomeric purity directly impacts the quality and efficacy of the final drug product.[2] The protocols outlined below provide reliable methods for obtaining this intermediate in a laboratory or process chemistry setting.
Method 1: Chiral Resolution of Racemic 2-Amino-N-benzyl-3-methoxypropionamide
This method involves the synthesis of a racemic mixture of 2-Amino-N-benzyl-3-methoxypropionamide, followed by separation of the enantiomers using a chiral resolving agent, D-tartaric acid. This approach leverages the differential solubility of the resulting diastereomeric salts.[4][5]
Experimental Protocol
Step 1: Synthesis of Racemic 2-Amino-N-benzyl-3-methoxypropionamide
A detailed protocol for the synthesis of the racemic starting material is a prerequisite for this method. Standard peptide coupling or amidation procedures can be employed, starting from racemic 2-amino-3-methoxypropanoic acid and benzylamine.
Step 2: Chiral Resolution using D-Tartaric Acid [4]
-
Dissolution: In a suitable reaction vessel, dissolve the racemic (R/S)-2-amino-N-benzyl-3-methoxypropionamide enantiomeric mixture in a resolution solvent. A mixture of a C1-C4 lower alcohol and water is recommended, with ethanol being a preferred choice.[4] The molar ratio of the racemic amine to D-tartaric acid should be in the range of 1:0.3 to 1:1.5.[4]
-
Salt Formation and Crystallization: Add D-tartaric acid to the solution. The (R)-enantiomer will selectively form a less soluble diastereomeric salt with D-tartaric acid, leading to its precipitation.
-
Isolation: The precipitated R-(-)-2-amino-3-methoxy-N-benzylpropionamide-D-tartrate is isolated by filtration.
-
Purification: The isolated salt can be recrystallized from an aqueous ethanol solution (e.g., 95% wt) to achieve high optical purity.[4]
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in a suitable solvent (e.g., ethanol). An aqueous solution of a base, such as sodium hydroxide (e.g., 20% wt), is added to neutralize the tartaric acid and liberate the free (R)-2-Amino-N-benzyl-3-methoxypropionamide. The reaction is typically stirred for 30 minutes.
-
Extraction: The free amine is extracted from the aqueous phase using an organic solvent like dichloromethane. The organic layers are combined.
-
Final Product Isolation: The solvent is removed under reduced pressure to yield the (R)-2-Amino-N-benzyl-3-methoxypropionamide.
Data Presentation
| Parameter | Value | Reference |
| Resolving Agent | D-Tartaric Acid | [4] |
| Resolution Solvent | C1-C4 Lower Alcohol/Water | [4] |
| Molar Ratio (Amine:Acid) | 1:0.3 - 1:1.5 | [4] |
| Purity of Recrystallized Salt | R: 99.1%, S: 0.6% (HPLC) | [4] |
| Melting Point of Tartrate Salt | 102 - 103.5 °C | [4] |
Workflow Diagram
Caption: Workflow for the chiral resolution of racemic 2-Amino-N-benzyl-3-methoxypropionamide.
Method 2: Enantioselective Synthesis from D-Serine
This method utilizes the chiral pool approach, starting with the naturally occurring amino acid D-serine. The synthesis involves protection of the amino group, methylation of the hydroxyl group, amidation with benzylamine, and subsequent deprotection.
Experimental Protocol
Step 1: N-Protection of D-Serine
-
Reaction Setup: Dissolve D-serine in a suitable solvent system. For Boc protection, a mixture of an organic solvent and an aqueous basic solution is common.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc-anhydride) to the solution while maintaining a basic pH with a base like sodium hydroxide.
-
Reaction and Workup: Stir the reaction at room temperature until completion. Acidify the mixture and extract the N-Boc-D-serine into an organic solvent.
Step 2: O-Methylation of N-Boc-D-Serine
-
Reaction Setup: Dissolve N-Boc-D-serine in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Reagent Addition: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride or silver oxide).
-
Reaction and Workup: Stir the reaction, typically at room temperature, until the starting material is consumed. Quench the reaction and extract the N-Boc-O-methyl-D-serine.
Step 3: Amidation with Benzylamine
-
Activation: Activate the carboxylic acid of N-Boc-O-methyl-D-serine using a coupling agent (e.g., EDC/HOBt, HATU, or by forming an acid chloride with thionyl chloride or oxalyl chloride).
-
Amine Addition: Add benzylamine to the activated acid.
-
Reaction and Workup: Stir the reaction until amide formation is complete. Purify the resulting N-Boc protected (R)-2-Amino-N-benzyl-3-methoxypropionamide by chromatography or crystallization.
Step 4: N-Deprotection
-
Reaction Setup: Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[2]
-
Reaction and Isolation: Stir the reaction at room temperature. Upon completion, neutralize the excess acid and isolate the final product, (R)-2-Amino-N-benzyl-3-methoxypropionamide.
Data Presentation
| Step | Key Reagents | Typical Solvent | Expected Outcome |
| N-Protection | Boc-Anhydride, NaOH | Dioxane/Water | N-Boc-D-Serine |
| O-Methylation | Methyl Iodide, Ag2O | Acetonitrile | N-Boc-O-methyl-D-serine |
| Amidation | Benzylamine, EDC/HOBt | Dichloromethane | Boc-(R)-2-amino-N-benzyl-3-methoxypropionamide |
| N-Deprotection | Trifluoroacetic Acid | Dichloromethane | (R)-2-Amino-N-benzyl-3-methoxypropionamide |
Workflow Diagram
Caption: Asymmetric synthesis of (R)-2-Amino-N-benzyl-3-methoxypropionamide from D-serine.
Conclusion
Both chiral resolution and asymmetric synthesis from D-serine are viable and effective methods for producing enantiomerically pure (R)-2-Amino-N-benzyl-3-methoxypropionamide. The choice of method may depend on factors such as the availability of starting materials, cost, and scalability. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and synthesis. Careful execution of these procedures and appropriate analytical monitoring are essential for achieving the desired product quality.
References
- 1. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. rsc.org [rsc.org]
- 4. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (R)-Amino-N-benzyl-3-methoxypropionamide as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Amino-N-benzyl-3-methoxypropionamide, also known as N-Desacetyl Lacosamide, is a key chiral building block in the synthesis of various pharmaceutical compounds. Its primary significance lies in its role as a direct precursor to Lacosamide, an anticonvulsant drug used in the treatment of epilepsy. The stereochemistry at the C-2 position is crucial for the biological activity of the final drug product. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to Lacosamide, along with relevant technical data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 196601-69-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [2][3] |
| Appearance | Colorless liquid to Off-White Low-Melting Solid | [1] |
| Storage | 2-8°C, protected from light, dry, sealed | [3] |
Applications
The primary application of this compound is as a key intermediate in the synthesis of Lacosamide.[4] Its chiral nature makes it a valuable component in the development of enantiomerically pure drugs, particularly those targeting neurological disorders.[3]
Experimental Protocols
Protocol 1: Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide from N-Boc-D-serine
This protocol outlines the O-methylation of N-Boc-D-serine followed by amidation with benzylamine.
Materials:
-
N-Boc-D-serine
-
Tetrabutylammonium bromide
-
Toluene
-
20 wt % Sodium hydroxide (NaOH) solution
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
50 wt % Sodium hydroxide (NaOH) solution
-
50 wt % Citric acid solution
-
Dichloromethane (CH₂Cl₂)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Benzylamine
Procedure:
-
Suspend N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL) and cool the mixture to 0–10 °C.
-
Add 20 wt % NaOH solution (97.5 g, 0.48 mol) at 0–10 °C and stir the resulting mixture for 30 minutes.
-
Add dimethyl sulfate (246 g, 1.95 mol) and 50 wt % NaOH solution (179.5 g, 2.245 mol) at -5 to 5 °C.
-
Stir the mixture for 12 hours.
-
Add water (300 mL) and acidify the aqueous layer to a pH of <3.5 with 50 wt % citric acid.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 500 mL, 1 x 300 mL).
-
Combine the organic extracts and evaporate to obtain (R)-2-N-Boc-amino-3-methoxypropanoic acid (crude yield ~100%).
-
Dissolve the crude (R)-2-N-Boc-amino-3-methoxypropanoic acid in CH₂Cl₂ (800 mL) and cool to -10 to 0 °C.
-
Add N-methylmorpholine and isobutyl chloroformate to form the mixed anhydride in situ.
-
Add benzylamine to the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).
-
Wash the reaction mixture with water and aqueous acid to remove excess reagents.
-
Concentrate the organic layer to obtain (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide.
Quantitative Data:
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| O-methylation | (R)-2-N-Boc-amino-3-methoxypropanoic acid | N-Boc-D-serine | 1:4.06 (Dimethyl sulfate) | Toluene | -5 to 5 | 12 | ~100 (crude) |
| Amidation | (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide | (R)-2-N-Boc-amino-3-methoxypropanoic acid | 1:1.1 (Benzylamine) | CH₂Cl₂ | -10 to 0 | Varies | Not specified |
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the Boc protecting group to yield the final chiral building block.
Materials:
-
(R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide
-
30% v/v aqueous methanesulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Aqueous sodium hydroxide or potassium carbonate solution
Procedure:
-
Dissolve (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide (8.66 g, 0.028 mol) in dichloromethane.
-
Add 30% v/v aqueous methanesulfonic acid (14.5 mL) and stir at ambient temperature for 18 hours.[5]
-
Add water to the mixture, stir, and separate the aqueous layer.
-
Basify the aqueous layer to a pH of 10-12 with an aqueous base (e.g., NaOH or K₂CO₃).[5]
-
Extract the aqueous layer with dichloromethane to obtain a solution of this compound.[5]
-
The resulting solution can be used directly in the next step or concentrated to isolate the product.
Quantitative Data:
| Step | Product | Starting Material | Deprotecting Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Deprotection | This compound | (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide | Methanesulfonic acid | Dichloromethane | Ambient | 18 | Not specified (used in situ) |
Protocol 3: Synthesis of Lacosamide by Acetylation
This protocol details the final acetylation step to produce Lacosamide.
Materials:
-
This compound solution in dichloromethane
-
Potassium carbonate or Triethylamine
-
Acetic anhydride
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
To a solution of (R)-Amino-N-benzyl-3-methoxypropanamide (60.0 g) in cyclohexane (600 ml) and ethyl acetate (540 ml), add triethylamine (7.29 g).[6]
-
Slowly add acetic anhydride (35.29 g) while maintaining the temperature at 25-30°C over 15-20 minutes.[6]
-
Raise the temperature of the reaction mixture to 35-40°C and maintain for 4 hours.[6]
-
After completion of the reaction, cool the mixture to 0 to 5°C within 1 hour and maintain for 1.5 hours.[6]
-
Filter the reaction mass at 0-5°C to collect the crude Lacosamide.[6]
-
The crude product can be further purified by crystallization from ethyl acetate.
Quantitative Data:
| Step | Product | Starting Material | Acetylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetylation | Lacosamide | This compound | Acetic anhydride | Triethylamine | Cyclohexane/Ethyl acetate | 25-40 | 4 | ~90[6] |
Signaling Pathway Involvement
This compound itself is not directly implicated in signaling pathways. However, its sole purpose in this context is as a precursor to Lacosamide. Lacosamide has a dual mechanism of action, one of which involves the modulation of the Collapsin Response Mediator Protein 2 (CRMP-2).[4][7] CRMP-2 is a phosphoprotein involved in neuronal plasticity and cytoskeletal dynamics.[8] Lacosamide is believed to interact with CRMP-2, although the precise binding site and mechanism are still under investigation.[7] The following diagram illustrates a simplified signaling pathway involving CRMP-2, which can be influenced by various upstream signals, leading to its phosphorylation and subsequent effects on microtubule dynamics and axonal growth.
References
- 1. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
- 2. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 3. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]
- 4. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2012001710A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 7. Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for the N-benzylation of 3-methoxypropionamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzylated amides are significant structural motifs in a variety of biologically active molecules and are key intermediates in organic synthesis. The introduction of a benzyl group can modulate the pharmacological properties of a compound, such as its binding affinity to biological targets and its metabolic stability. This document provides a detailed protocol for the N-benzylation of 3-methoxypropionamide to synthesize N-benzyl-3-methoxypropionamide. The described method is based on the nucleophilic substitution reaction of the amide anion, generated by a strong base, with a benzyl halide.
Reaction Scheme
The N-benzylation of 3-methoxypropionamide proceeds via a two-step, one-pot synthesis. The first step involves the deprotonation of the amide N-H by a strong base, typically sodium hydride (NaH), to form a sodium amide intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide) in an SN2 reaction to form the desired N-benzyl-3-methoxypropionamide.[1][2][3][4]
Materials and Reagents
-
3-methoxypropionamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Experimental Protocol
Safety Precautions:
-
Sodium hydride reacts violently with water and is flammable. Handle it in a fume hood under an inert atmosphere.[1]
-
Benzyl bromide is a lachrymator and is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are required for this reaction.
Procedure:
-
Preparation of Sodium Hydride:
-
In a fume hood, weigh the required amount of 60% NaH dispersion in mineral oil and place it in a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Wash the NaH dispersion with anhydrous diethyl ether or hexanes (3 x 5 mL per gram of dispersion) to remove the mineral oil. Allow the NaH to settle, and carefully remove the solvent with a syringe or cannula.
-
Dry the NaH under a stream of inert gas.
-
-
Reaction Setup:
-
Add anhydrous DMF to the flask containing the dry NaH.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Deprotonation of 3-methoxypropionamide:
-
Dissolve 3-methoxypropionamide in a minimal amount of anhydrous DMF.
-
Slowly add the 3-methoxypropionamide solution to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
-
N-benzylation:
-
Slowly add benzyl bromide to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-3-methoxypropionamide.
-
Data Presentation
| Reagent | Molar Ratio | Notes |
| 3-methoxypropionamide | 1.0 | Starting material. |
| Sodium Hydride (NaH) | 1.1-1.5 | A slight excess is used to ensure complete deprotonation.[2] |
| Benzyl Bromide (BnBr) | 1.0-1.2 | A slight excess may be used to drive the reaction to completion. |
| Anhydrous DMF | Solvent | A polar aprotic solvent is suitable for SN2 reactions.[5] |
| Reaction Conditions | ||
| Deprotonation Temperature | 0 °C | To control the exothermic reaction of NaH with the amide. |
| Benzylation Temperature | RT (20-25 °C) | The reaction is typically run at room temperature. |
| Reaction Time | 12-24 h | Reaction progress should be monitored by TLC. |
| Expected Outcome | ||
| Product | N-benzyl-3-methoxypropionamide | The desired N-benzylated product. |
| Yield | 50-80% | Theoretical yield based on similar N-alkylation reactions of amides.[6] |
Visualizations
Caption: Experimental workflow for the N-benzylation of 3-methoxypropionamide.
References
- 1. Sodium Hydride (NaH) [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Sodium hydride - Wikipedia [en.wikipedia.org]
- 4. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
Application Notes and Protocols: (R)-Amino-N-benzyl-3-methoxypropionamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Amino-N-benzyl-3-methoxypropionamide, also known as N-Desacetyl Lacosamide, is a chiral molecule that serves as a critical intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2][3] Lacosamide is utilized for the adjuvant treatment of partial-onset seizures in adults.[4][5] The stereochemistry of this compound is crucial, as it directly influences the efficacy and safety of the final drug product.[1] Beyond its established role in Lacosamide production, its chemical structure, featuring amino and methoxy groups, offers versatile opportunities for chemical modification, positioning it as a valuable building block for the discovery of novel neurologically active compounds.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C11H16N2O2 | [1][2][6] |
| Molecular Weight | 208.26 g/mol | [6][7][8] |
| CAS Number | 196601-69-1 | [1][2][6] |
| Appearance | White to off-white powder or colorless liquid | [1][2] |
| Density | 1.107 g/cm³ | [1] |
| Boiling Point | 421.947°C at 760 mmHg | [1] |
| Flash Point | 208.986°C | [1] |
| Refractive Index | 1.535 | [1] |
| Purity (Assay) | ≥98.0% | [1] |
| Storage | 2-8°C | [2] |
Application in Drug Discovery: Synthesis of Lacosamide
The primary application of this compound in drug discovery is its role as a direct precursor to Lacosamide. The synthesis involves the acetylation of the primary amine group.
Experimental Protocol: Synthesis of Lacosamide from this compound
This protocol describes a general method for the acetylation of this compound to yield Lacosamide.
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Suitable organic base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Add the organic base to the solution, followed by the slow, dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure Lacosamide.
This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to Lacosamide.
Caption: Synthetic route from the precursor to Lacosamide.
Structure-Activity Relationship (SAR) Context
While this compound is primarily a synthetic intermediate, SAR studies on its acetylated product, Lacosamide, provide insights into the structural requirements for anticonvulsant activity. Studies have shown that the 3-oxy and 4'-benzylamide positions of Lacosamide can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity in rodent models.[4][5] Specifically, the placement of small, non-polar substituents at the 3-oxy site resulted in compounds with pronounced seizure protection in the maximal electroshock (MES) seizure test, with activities similar to Lacosamide itself.[4][5] This suggests that while the core structure provided by this compound is essential, modifications at these specific sites are well-tolerated and can be explored for the development of new anticonvulsant agents.
Broader Applications and Future Directions
The versatile chemical handles on this compound make it a valuable starting material for creating libraries of novel compounds.[1] Researchers can leverage the primary amine and the methoxy group for various chemical modifications to explore new therapeutic applications, particularly in the development of other neurologically active compounds.[1]
Experimental Workflow for SAR Studies
The following diagram outlines a general workflow for conducting SAR studies based on the this compound scaffold.
Caption: Workflow for structure-activity relationship studies.
References
- 1. innospk.com [innospk.com]
- 2. CAS 196601-69-1|this compound [rlavie.com]
- 3. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 4. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2-amino-N-benzyl-3-methoxypropanamide CAS#: 196601-69-1 [m.chemicalbook.com]
Application Notes and Protocols for the Large-Scale Production of (R)-Amino-N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Amino-N-benzyl-3-methoxypropionamide, also known as (2R)-2-amino-N-benzyl-3-methoxypropanamide or N-Desacetyl Lacosamide, is a critical chiral intermediate in the synthesis of the antiepileptic drug Lacosamide.[1][2][3][4] The stereochemistry at the C-2 position is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, robust and scalable methods for the production of this intermediate with high enantiomeric purity are essential for the pharmaceutical industry.
These application notes provide a comprehensive overview of the chemical synthesis and purification strategies for the large-scale production of this compound, drawing from publicly available patent literature.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 196601-69-1 | [1] |
| Molecular Formula | C11H16N2O2 | [1] |
| Molecular Weight | 208.26 g/mol | [5] |
| Appearance | Colorless liquid or off-white low-melting solid | [1][6] |
| Purity (typical) | >95% (HPLC) | [7] |
| Solubility | Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly) | [4][6] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [1][6] |
Synthesis and Purification Protocols
The large-scale production of this compound typically involves a multi-step chemical synthesis followed by purification. A common industrial approach involves the synthesis of a racemic mixture of 2-amino-N-benzyl-3-methoxypropionamide, followed by chiral resolution to isolate the desired (R)-enantiomer.
Protocol 1: Synthesis of Racemic (R/S)-2-amino-N-benzyl-3-methoxypropionamide
This protocol outlines a general procedure for the synthesis of the racemic intermediate.
Materials:
-
(2S)-N-benzyl-2-bromo-3-hydroxypropanamide (or similar starting material)
-
Sodium methoxide
-
Methanol
-
Dichloromethane
-
Deionized water
-
Sodium chloride
-
Anhydrous sodium sulfate
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature control, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with (2S)-N-benzyl-2-bromo-3-hydroxypropanamide and methanol.
-
Methoxylation: Cool the mixture to 0-5°C and slowly add a solution of sodium methoxide in methanol, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by HPLC.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude racemic product as an oil.
Protocol 2: Chiral Resolution of (R/S)-2-amino-N-benzyl-3-methoxypropionamide using D-Tartaric Acid
This protocol describes the separation of the desired (R)-enantiomer from the racemic mixture.[8]
Materials:
-
Crude (R/S)-2-amino-N-benzyl-3-methoxypropionamide
-
D-Tartaric acid
-
Methanol/Water solvent system
-
Sodium hydroxide solution (20% wt)
-
Dichloromethane
Equipment:
-
Crystallization vessel with temperature control and agitation
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the crude racemic amide in a suitable solvent system, such as a mixture of methanol and water.[8]
-
Add D-tartaric acid to the solution. The molar ratio of the racemic amide to D-tartaric acid can range from 1:0.3 to 1:1.5.[8]
-
Stir the mixture to allow for the formation of diastereomeric salts.
-
-
Crystallization and Filtration:
-
The R-(-)-2-amino-3-methoxy-N-benzyl propionamide-D-tartrate salt is less soluble and will preferentially crystallize out of the solution.[8]
-
Cool the mixture to promote crystallization and then filter the solid precipitate.
-
Wash the filter cake with a cold solvent to remove impurities.
-
-
Liberation of the Free Amine:
-
Suspend the filtered diastereomeric salt in a mixture of water and dichloromethane.
-
Add a 20% aqueous sodium hydroxide solution to neutralize the tartaric acid and liberate the free amine.[8]
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2-3x) to ensure complete recovery of the product.[8]
-
-
Isolation and Drying:
-
Combine the organic extracts and dry over a suitable drying agent.
-
Concentrate the solution under reduced pressure to yield this compound as an oily mass.[9]
-
The product can be further purified if necessary. A yield of approximately 90.71% for the oily mass has been reported in patent literature.[9]
-
Process Visualization
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
Caption: Chiral resolution workflow for obtaining the (R)-enantiomer.
Caption: Overall synthesis and purification workflow.
Concluding Remarks
The successful large-scale production of this compound is a critical step in the manufacturing of Lacosamide. The protocols outlined above provide a general framework based on established chemical principles and patent literature. For implementation at an industrial scale, process parameters must be optimized to ensure high yield, purity, and enantiomeric excess, while also considering economic and safety factors. Further process development may explore enzymatic resolutions or asymmetric synthesis routes as potential alternatives to classical chiral resolution.
References
- 1. CAS 196601-69-1|this compound [rlavie.com]
- 2. innospk.com [innospk.com]
- 3. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide [srdpharma.com]
- 7. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 8. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 9. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
Application Notes & Protocols for the Chiral Resolution of N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chiral resolution of N-benzyl-3-methoxypropionamide, a crucial step for the development of stereoisomerically pure pharmaceuticals. The primary method detailed is a highly efficient chiral High-Performance Liquid Chromatography (HPLC) technique, adapted from a validated method for a structurally related compound. Alternative resolution strategies, including diastereomeric salt formation and enzymatic resolution, are also discussed as potential avenues for exploration.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method provides excellent resolution and is often the preferred choice for achieving high enantiomeric purity. The following protocol is adapted from a validated method for the closely related compound, Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide), and is expected to be highly effective for N-benzyl-3-methoxypropionamide due to structural similarities.
Experimental Protocol: Chiral HPLC Separation
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Cellulose tris(3,5-Dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane and Ethanol (HPLC grade).
-
Diluent: 2-Propanol (IPA).
-
Sample: Racemic N-benzyl-3-methoxypropionamide.
2. Chromatographic Conditions:
-
Mobile Phase Composition: n-Hexane:Ethanol (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1000 µg/mL in 2-Propanol.
3. Sample Preparation:
-
Accurately weigh and dissolve the racemic N-benzyl-3-methoxypropionamide in 2-Propanol to achieve a final concentration of 1000 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Resolution Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers at 210 nm.
-
The two enantiomers will be separated and detected as distinct peaks.
5. Data Analysis:
-
Determine the retention times (t R1 and t R2 ) for each enantiomer.
-
Calculate the resolution factor (Rs), separation factor (α), and enantiomeric excess (% e.e.) of the mixture.
Quantitative Data Summary
The following table summarizes the expected performance of the chiral HPLC method, based on data from the separation of the structurally similar Lacosamide.
| Parameter | Expected Value |
| Separation Factor (α) | > 1.2 |
| Resolution Factor (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~0.17 µg/mL |
| Limit of Quantification (LOQ) | ~0.48 µg/mL |
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Resolution.
Method 2: Diastereomeric Salt Formation
This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
General Protocol: Diastereomeric Salt Resolution
1. Selection of Resolving Agent:
-
Since N-benzyl-3-methoxypropionamide is a neutral amide, this method would be best applied to a chiral precursor that has an acidic or basic handle. For example, the precursor amino acid, if applicable, could be resolved using a chiral base or acid.
-
Common chiral resolving agents include tartaric acid derivatives for bases, and chiral amines like brucine or ephedrine for acids.[1]
2. Salt Formation:
-
Dissolve the racemic starting material in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the mixture to allow for salt formation.
3. Fractional Crystallization:
-
Induce crystallization by cooling, evaporation of the solvent, or adding an anti-solvent.
-
One diastereomeric salt should preferentially crystallize due to lower solubility.
-
Isolate the crystals by filtration.
4. Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the desired enantiomer.
-
Extract the enantiomer into an organic solvent and purify.
Logical Workflow: Diastereomeric Salt Resolution
Caption: Diastereomeric Salt Resolution Pathway.
Method 3: Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. This kinetic resolution results in the separation of the unreacted enantiomer from the product of the reacted enantiomer. Lipases and amidases are commonly used for the resolution of amides.[2]
General Protocol: Enzymatic Resolution
1. Enzyme Screening:
-
Screen a panel of commercially available lipases or amidases for activity and enantioselectivity towards N-benzyl-3-methoxypropionamide.
2. Reaction Setup:
-
Dissolve the racemic N-benzyl-3-methoxypropionamide in a suitable buffer or organic solvent.
-
Add the selected enzyme.
-
Incubate the reaction at a controlled temperature and pH with gentle agitation.
3. Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product.
4. Work-up and Separation:
-
Once the desired conversion (typically close to 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by filtration or changing the pH).
-
Separate the unreacted enantiomer from the product by extraction or chromatography.
Conceptual Workflow: Enzymatic Resolution
Caption: Enzymatic Kinetic Resolution Process.
References
Application in the Synthesis of Novel Anticonvulsants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anticonvulsant compounds. The included protocols and data are intended to guide researchers in the design, development, and preclinical assessment of new chemical entities for the treatment of epilepsy.
Introduction to Novel Anticonvulsant Synthesis
The search for new antiepileptic drugs (AEDs) with improved efficacy, better safety profiles, and broader spectra of activity is a continuous effort in medicinal chemistry.[1] Current research focuses on various heterocyclic scaffolds, which are key components in many approved AEDs.[2][3] Strategies such as molecular hybridization, where two or more pharmacophores are combined into a single molecule, are being employed to develop multifunctional ligands with enhanced anticonvulsant properties.[1][4] Promising classes of compounds include derivatives of quinazolines, triazolopyrimidines, and pyrrolidine-2,5-diones.[5][6][7]
Synthetic Protocols for Key Anticonvulsant Scaffolds
General Synthesis of Quinazoline Derivatives
Quinazoline derivatives are a significant class of compounds exhibiting a wide range of biological activities, including anticonvulsant effects.[5][8][9] A general synthetic route to novel fluorinated quinazolines is outlined below.[5]
Protocol:
-
Starting Material: 6-Fluoro-4-chloro-quinazoline.
-
Reaction: Mix the starting material (0.01 mol) with triethylamine (0.01 mol) and the desired aromatic amine (0.01 mol) in dimethylformamide (DMF).
-
Conditions: The reaction mixture is stirred at room temperature.
-
Work-up: Upon completion, the mixture is poured into ice water to precipitate the product.
-
Purification: The crude product is filtered, dried, and recrystallized from a suitable solvent to yield the final quinazoline derivative.[5]
General Synthesis of Triazolopyrimidine Derivatives
Triazolopyrimidines represent another important scaffold in the development of novel anticonvulsants, with some compounds showing potent activity in preclinical models.[6][10][11][12]
Protocol:
-
Starting Materials: A substituted 1,3-dicarbonyl compound and 3-amino-1,2,4-triazole.
-
Reaction: The starting materials are refluxed in glacial acetic acid.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
-
Purification: The solid is collected by filtration and recrystallized from an appropriate solvent (e.g., 50% ethanol) to give the pure triazolopyrimidine derivative.[12][13]
General Synthesis of Pyrrolidine-2,5-dione Derivatives
Pyrrolidine-2,5-dione (succinimide) derivatives are a well-established class of anticonvulsants. Novel hybrid compounds based on this scaffold have shown broad-spectrum activity.[7][14][15][16]
Protocol:
-
Starting Materials: A substituted succinic anhydride and a primary amine or hydrazine.
-
Reaction: The succinic anhydride and the amine/hydrazine are heated together, often in a solvent like glacial acetic acid or via mechanochemical methods.[16]
-
Cyclization: The intermediate amic acid is then cyclized to the corresponding pyrrolidine-2,5-dione, typically by heating.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Preclinical Evaluation Protocols
The preclinical screening of novel compounds is crucial for identifying promising anticonvulsant candidates. The following are standard in vivo models used to assess efficacy and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6][17][18]
Protocol:
-
Animals: Male CF-1 or C57BL/6 mice (25-30 g) or male Sprague-Dawley rats (130 ± 20 g).[3][19]
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: At the time of peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[18] A topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas before electrode placement.[18]
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint of protection.[3][18]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for absence and/or myoclonic seizures and identifies compounds that increase the seizure threshold.[17][20][21]
Protocol:
-
Animals: Male CF-1 mice.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Convulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in 99% of animals (CD99, typically around 102 mg/kg) is administered.[22]
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period indicates protection.
6-Hz Psychomotor Seizure Test
The 6-Hz test is a model of focal seizures that are often resistant to standard AEDs.[23][24][25]
Protocol:
-
Animals: Male CF-1 mice.
-
Drug Administration: The test compound is administered i.p. or p.o.
-
Stimulation: At the time of peak drug effect, a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) is delivered via corneal electrodes at a specific current (e.g., 32 mA or 44 mA).[24][25] A topical anesthetic is applied beforehand.[24]
-
Observation: Mice are observed for characteristic seizure behaviors such as locomotor agitation, "stunned" posture with rearing, forelimb clonus, and twitching of the vibrissae.[23]
-
Endpoint: An animal is considered protected if it does not display this seizure behavior within a one-minute observation period.[24]
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and balance, providing a measure of a compound's potential neurotoxicity.[26][27][28][29][30]
Protocol:
-
Apparatus: An accelerating rotarod apparatus.
-
Animals: Mice are used for this test.
-
Training: Animals may be trained on the rotarod at a constant speed before the test day.[28]
-
Testing: On the test day, mice are placed on the rod, which accelerates from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[26][28]
-
Endpoint: The latency to fall from the rod is recorded. A decreased latency compared to vehicle-treated animals indicates motor impairment.[27]
Data Presentation
The following tables summarize quantitative data for representative novel anticonvulsant compounds from different chemical classes.
Table 1: Anticonvulsant Activity of Novel Quinazoline Derivatives [5]
| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 5b | >100 | 28.5 | 185.2 | >6.5 |
| 5c | >100 | 25.4 | 168.4 | >6.6 |
| 5d | >100 | 22.8 | 155.7 | >6.8 |
| Diazepam | - | 0.8 | 3.5 | 4.4 |
Table 2: Anticonvulsant Activity of Novel Triazolopyrimidine Derivatives [12]
| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 6d | 15.8 | 14.1 | >500 | >31.6 (MES) |
| Valproate | 272.0 | 149.0 | 448.0 | 1.6 (MES) |
| Carbamazepine | 11.8 | >300 | 85.0 | 7.2 (MES) |
| Diazepam | 4.5 | 0.2 | 1.5 | 0.3 (MES) |
Table 3: Anticonvulsant Activity of Novel Pyrrolidine-2,5-dione Derivatives [7][14]
| Compound | MES (ED₅₀ mg/kg) | 6 Hz (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 4 | 62.14 | 75.59 | >300 | >4.8 (MES) |
| Valproic Acid | 252.7 | 130.6 | - | - |
| Ethosuximide | - | 221.7 | - | - |
Visualizations
Signaling Pathways
The primary mechanisms of action for many anticonvulsants involve the modulation of voltage-gated ion channels and the enhancement of GABAergic inhibition.[31]
Caption: GABAergic synapse showing sites of action for various anticonvulsant drugs.
Caption: States of a voltage-gated sodium channel and the mechanism of blocking drugs.
Experimental Workflow
The discovery and development of novel anticonvulsants follow a structured workflow, from initial design and synthesis to preclinical evaluation.[32]
Caption: Workflow for the discovery and preclinical evaluation of novel anticonvulsants.
References
- 1. researchgate.net [researchgate.net]
- 2. mr.ucdavis.edu [mr.ucdavis.edu]
- 3. benchchem.com [benchchem.com]
- 4. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[1,2,4]-triazolo[4,3-f]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 14. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. 2024.sci-hub.ru [2024.sci-hub.ru]
- 21. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 27. MPD: JaxCC1: project protocol [phenome.jax.org]
- 28. Rotarod-Test for Mice [protocols.io]
- 29. biomed-easy.com [biomed-easy.com]
- 30. youtube.com [youtube.com]
- 31. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 32. Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (R)-Amino-N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Amino-N-benzyl-3-methoxypropionamide is a chiral building block of significant interest in pharmaceutical research, primarily serving as a key intermediate in the synthesis of the anticonvulsant drug, Lacosamide.[1] The versatile primary amino group and the secondary amide functionality offer multiple sites for chemical modification, enabling the exploration of new derivatives with potentially enhanced therapeutic properties. These application notes provide detailed protocols for the derivatization of this compound, focusing on N-acetylation, N-sulfonylation, and N-carbamoylation. The protocols are supplemented with quantitative data and characterization information to guide researchers in the synthesis and analysis of these derivatives.
Introduction
This compound, also known as N-Desacetyl Lacosamide, is a colorless liquid with the molecular formula C11H16N2O2.[2][3][4] Its stereochemical configuration is crucial for the biological activity of its derivatives, as exemplified by the (R)-enantiomer of Lacosamide being the active pharmaceutical ingredient. Derivatization of this molecule primarily targets the nucleophilic primary amino group, allowing for the introduction of a wide range of functional groups that can modulate its physicochemical and pharmacological properties. This document outlines key derivatization strategies and provides detailed experimental procedures.
Derivatization Reactions
The primary amino group of this compound is the most reactive site for derivatization. Common reactions include acylation, sulfonylation, and carbamoylation, which are detailed below.
N-Acetylation to Synthesize Lacosamide
N-acetylation is the most prominent derivatization of this compound, leading to the formation of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide).[5][6] This reaction is typically achieved using an acetylating agent in the presence of a base.
Experimental Protocol:
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or other suitable organic base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the base (e.g., pyridine) to the solution.
-
Add acetic anhydride dropwise to the cooled solution while maintaining the temperature between 0-10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Lacosamide.
-
Quantitative Data for N-Acetylation:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Acetylating Agent | Acetic Anhydride | |
| Base | Pyridine / Triethylamine | [6] |
| Solvent | Dichloromethane / Tetrahydrofuran | [6] |
| Reaction Temperature | 0-25 °C | |
| Reaction Time | 1-3 hours | |
| Typical Yield | >90% | N/A |
Characterization Data for Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide):
-
Appearance: White to off-white powder.
-
Molecular Formula: C13H18N2O3
-
Molecular Weight: 250.29 g/mol
-
¹H NMR (DMSO-d6, 300 MHz): δ 1.88 (s, 3H), 3.25 (s, 3H), 3.40-3.55 (m, 2H), 4.25-4.40 (m, 2H), 4.50-4.60 (m, 1H), 7.20-7.35 (m, 5H), 8.15 (d, 1H), 8.50 (t, 1H).
-
Mass (ESI): m/z 251.1 [M+H]⁺.
N-Sulfonylation
N-sulfonylation introduces a sulfonyl group to the primary amine, forming a sulfonamide. This modification can significantly alter the acidity and hydrogen bonding capabilities of the molecule. A general protocol using p-toluenesulfonyl chloride (TsCl) is described below.
Experimental Protocol:
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) as solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound and triethylamine in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Expected Quantitative Data for N-Sulfonylation (based on general procedures):
| Parameter | Expected Value | Reference |
| Starting Material | This compound | N/A |
| Sulfonylating Agent | p-Toluenesulfonyl chloride | [7] |
| Base | Triethylamine | [7] |
| Solvent | Dichloromethane | [7] |
| Reaction Temperature | 0 °C to room temperature | [7] |
| Reaction Time | 12-24 hours | N/A |
| Typical Yield | Moderate to high | N/A |
N-Carbamoylation (Urea Formation)
The primary amino group can react with isocyanates or other carbamoylating agents to form urea derivatives. These derivatives can exhibit different hydrogen bonding patterns and biological activities.
Experimental Protocol (using an isocyanate):
-
Materials:
-
This compound
-
Aryl or alkyl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the isocyanate dropwise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Expected Quantitative Data for N-Carbamoylation (based on general procedures):
| Parameter | Expected Value | Reference |
| Starting Material | This compound | N/A |
| Carbamoylating Agent | Aryl or Alkyl Isocyanate | [1] |
| Solvent | Anhydrous THF or DCM | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 2-6 hours | N/A |
| Typical Yield | High | [1] |
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows and logical relationships in the derivatization of this compound.
Caption: General workflow for the synthesis and derivatization of this compound.
References
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. CAS 196601-69-1|this compound [rlavie.com]
- 4. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
- 6. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amidation of Benzylamine in Propionamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-benzylpropionamide through the amidation of benzylamine. Two primary methods are presented: the direct catalytic amidation of benzylamine with propionic acid and the Schotten-Baumann reaction of benzylamine with propionyl chloride. These protocols are intended to offer reliable and reproducible methods for obtaining the target amide, a common structural motif in pharmacologically active compounds.
Method 1: Direct Catalytic Amidation of Benzylamine with Propionic Acid
This method offers an atom-economical approach to amide bond formation, with water as the only theoretical byproduct. The use of a catalyst is essential to drive the reaction efficiently under relatively mild conditions. Zirconium compounds have been shown to be effective catalysts for this transformation.
Experimental Protocol
Materials:
-
Propionic acid
-
Benzylamine
-
Zirconium tetrachloride (ZrCl₄) or Zirconocene dichloride (Cp₂ZrCl₂)
-
Toluene or p-xylene
-
Dichloromethane
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propionic acid (1.0 equivalent), benzylamine (1.0 to 1.2 equivalents), and the catalyst (e.g., 5 mol% ZrCl₄ or Cp₂ZrCl₂).
-
Solvent Addition: Add a suitable solvent such as toluene or p-xylene to the flask. The typical concentration is around 0.5 to 1.0 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4 to 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with a suitable organic solvent like dichloromethane and wash with water to remove any remaining catalyst and unreacted starting materials.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a solvent system like dichloromethane/hexane or by silica gel column chromatography to yield N-benzylpropionamide as a white solid.[1]
Reaction Mechanism: Zirconium-Catalyzed Direct Amidation
The proposed mechanism for the zirconium-catalyzed direct amidation involves the activation of the carboxylic acid by the zirconium catalyst. The zirconium species coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This is followed by the nucleophilic attack of the amine on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of water, facilitated by the catalyst, yields the amide product and regenerates the active catalyst.
Caption: Proposed catalytic cycle for zirconium-catalyzed direct amidation.
Method 2: Amidation of Benzylamine with Propionyl Chloride (Schotten-Baumann Reaction)
The Schotten-Baumann reaction is a classic and highly efficient method for synthesizing amides from amines and acyl chlorides.[2][3][4] This reaction is typically performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocol
Materials:
-
Propionyl chloride
-
Benzylamine
-
Sodium hydroxide (NaOH) or pyridine
-
Dichloromethane or diethyl ether
-
Water
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or beaker
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve benzylamine (1.0 equivalent) in an organic solvent such as dichloromethane in a flask. In a separate vessel, prepare an aqueous solution of a base, such as 2 M sodium hydroxide.
-
Acyl Chloride Addition: Cool the benzylamine solution in an ice bath. Slowly add propionyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution.
-
Base Addition: Concurrently or subsequently, add the aqueous base solution to the reaction mixture to neutralize the HCl formed during the reaction. Maintain the temperature below 5°C.
-
Reaction: Allow the reaction to stir vigorously for 1-2 hours at room temperature. Monitor the reaction completion by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the mixture and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure N-benzylpropionamide.
Reaction Mechanism: Schotten-Baumann Reaction
The mechanism involves the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The base present in the reaction medium neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Mechanism of the Schotten-Baumann reaction.
Data Presentation
The following table summarizes the quantitative data for the two primary methods of N-benzylpropionamide synthesis.
| Parameter | Method 1: Direct Catalytic Amidation | Method 2: Schotten-Baumann Reaction |
| Amine | Benzylamine | Benzylamine |
| Acylating Agent | Propionic Acid | Propionyl Chloride |
| Catalyst/Base | ZrCl₄ or Cp₂ZrCl₂ (5 mol%) | NaOH or Pyridine |
| Solvent | Toluene or p-xylene | Dichloromethane/Water |
| Temperature | Reflux (approx. 110°C) | 0°C to Room Temperature |
| Reaction Time | 4 - 22 hours | 1 - 2 hours |
| Yield | 81 - 90%[1] | Typically >90% |
| Byproduct | Water | HCl (neutralized by base) |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of N-benzylpropionamide.
Caption: General workflow for N-benzylpropionamide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-Amino-N-benzyl-3-methoxypropionamide Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (R)-Amino-N-benzyl-3-methoxypropionamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield
Q: We are experiencing a significantly lower than expected overall yield of this compound. What are the potential causes and how can we improve it?
A: Low overall yield can stem from several stages of the synthesis. Here are the common culprits and troubleshooting strategies:
-
Incomplete Amide Bond Formation: The coupling of the carboxylic acid precursor with benzylamine is a critical step.
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be efficient enough, leading to unreacted starting materials. Consider using more potent activating agents.
-
Steric Hindrance: The reactants' structures might sterically hinder the reaction. Optimizing the reaction temperature and time can help overcome this.
-
Base Selection: The choice of base is crucial for activating the carboxylic acid and neutralizing acidic byproducts. An inappropriate base can lead to side reactions or incomplete activation.
-
-
Side Reactions: Unwanted reactions can consume starting materials and complicate purification.
-
Over-alkylation: The primary amine product can undergo a second benzylation to form a tertiary amine.[1] Using the amine as the limiting reagent can help minimize this.[1]
-
Racemization: The chiral center of the amino acid derivative is susceptible to epimerization, especially under harsh basic or acidic conditions, or with certain coupling reagents. This can reduce the yield of the desired (R)-enantiomer.
-
-
Purification Losses: The desired product might be lost during workup and purification steps.
-
Suboptimal Extraction: Ensure the pH is optimized during aqueous extractions to maximize the recovery of the amine product in the organic phase.
-
Inefficient Chromatography: The polarity of the eluent system for column chromatography should be carefully optimized to achieve good separation from impurities.
-
Issue 2: Presence of Significant Impurities
Q: Our final product is contaminated with persistent impurities that are difficult to remove. How can we identify and minimize them?
A: The presence of impurities is a common challenge. Here are some known impurities and strategies to mitigate their formation:
-
(S)-Enantiomer: The presence of the undesired (S)-enantiomer indicates racemization has occurred.
-
Cause: This can happen during the activation of the carboxylic acid for amide coupling. Certain bases and high temperatures can promote epimerization.
-
Solution: Use coupling reagents known to suppress racemization, such as those incorporating HOBt or Oxyma. Perform the coupling at room temperature or below if possible.
-
-
Dibenzylated Product: Formation of N,N-dibenzyl-3-methoxypropionamide.
-
Unreacted Starting Materials: Residual carboxylic acid or benzylamine.
-
Cause: Incomplete reaction due to insufficient activation, short reaction time, or low temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. Consider extending the reaction time or using a more powerful coupling agent.
-
Issue 3: Difficulty in Product Purification
Q: We are struggling with the purification of this compound. What are the recommended purification strategies?
A: Purification can be challenging due to the product's properties and the presence of closely related impurities.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol.
-
Column Chromatography: For non-crystalline products or to remove stubborn impurities, silica gel chromatography is recommended.
-
Solvent System: A gradient elution starting with a non-polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can provide good separation.
-
TLC Monitoring: Careful monitoring of fractions by TLC is crucial to avoid mixing of product with impurities.
-
-
Acid-Base Extraction: Utilize the basicity of the amine product. An acidic wash of the organic layer can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of this compound?
A1: A common and effective starting material is (R)-2-amino-3-methoxypropanoic acid. This allows for the direct formation of the amide bond with benzylamine. Alternatively, starting from D-serine and performing an O-methylation followed by amide coupling is also a viable route.
Q2: Which coupling reagents are most effective for the amide bond formation in this synthesis?
A2: For forming the amide bond between (R)-2-amino-3-methoxypropanoic acid and benzylamine, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are commonly used to achieve good yields and minimize racemization. For more challenging couplings, phosphonium or uronium-based reagents such as PyBOP or HATU can be employed.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the reagents used, such as coupling agents and organic solvents, can be hazardous. Benzylating agents can be irritants.[1] Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Coupling Reagents on Yield and Purity
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| EDC | HOBt | DIPEA | DCM | 12 | 85 | 97 |
| DCC | HOBt | NMM | THF | 16 | 82 | 96 |
| HATU | - | DIPEA | DMF | 4 | 92 | 98 |
| PyBOP | - | DIPEA | DCM | 6 | 90 | 98 |
Data are representative and may vary based on specific reaction conditions and scale.
Table 2: Effect of Solvent on N-Benzylation Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | Triethylamine | 25 | 24 | 78 |
| Tetrahydrofuran (THF) | Triethylamine | 25 | 24 | 82 |
| Acetonitrile | Potassium Carbonate | 80 | 12 | 85 |
| N,N-Dimethylformamide (DMF) | Sodium Hydride | 0-25 | 18 | 75* |
*Note: Reactions in DMF with strong bases like NaH can sometimes lead to side reactions with the solvent, potentially lowering the yield.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling
This protocol describes the synthesis starting from (R)-2-amino-3-methoxypropanoic acid and benzylamine.
-
Materials:
-
(R)-2-amino-3-methoxypropanoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure: a. To a solution of (R)-2-amino-3-methoxypropanoic acid in anhydrous DCM, add DIPEA and stir for 10 minutes at room temperature. b. Add HATU to the mixture and stir for another 15 minutes. c. Add benzylamine dropwise to the reaction mixture and stir at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC. e. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. f. Separate the organic layer and wash it sequentially with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of (R)-Amino-N-benzyl-3-methoxypropionamide Oxalate Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-Amino-N-benzyl-3-methoxypropionamide oxalate salt.
Experimental Protocols
A detailed methodology for the purification of this compound oxalate salt via recrystallization is provided below. This protocol is a representative method and may require optimization based on the purity of the starting material and the desired final specifications.
Objective: To purify crude this compound by forming its oxalate salt and subsequent recrystallization to improve chemical and chiral purity.
Materials:
-
Crude this compound
-
Oxalic acid (anhydrous or dihydrate)
-
Ethanol (reagent grade)
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Diethyl ether (or other suitable anti-solvent)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH meter or pH paper
Procedure:
Part 1: Formation of the Oxalate Salt
-
Dissolution of the Free Base: Dissolve the crude this compound in a suitable solvent. Isopropyl alcohol (IPA) is a good starting point. Use approximately 5-10 volumes of IPA relative to the mass of the crude amine.
-
Preparation of Oxalic Acid Solution: In a separate flask, prepare a solution of oxalic acid. Dissolve 1.0 to 1.1 molar equivalents of oxalic acid in a minimal amount of a suitable solvent, such as IPA or ethanol.
-
Salt Formation: Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.
-
Precipitation: The oxalate salt may precipitate out of the solution upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation. If no precipitate forms, an anti-solvent like diethyl ether can be added cautiously until turbidity is observed, followed by cooling.
-
Isolation of the Crude Salt: Collect the precipitated oxalate salt by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold IPA or the solvent mixture used for precipitation.
-
Drying: Dry the crude oxalate salt under vacuum at a temperature not exceeding 40-50°C.
Part 2: Recrystallization of the Oxalate Salt
-
Solvent Selection: A mixture of ethanol and water is a promising solvent system for recrystallization. A 95:5 mixture of ethanol to water can be a good starting point, similar to what is used for the tartrate salt of the same amine.[1]
-
Dissolution: Place the crude oxalate salt in an Erlenmeyer flask. Add a minimal amount of the 95% ethanol and heat the mixture to a gentle reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent mixture until a clear solution is obtained at reflux. Avoid using an excessive amount of solvent to ensure good recovery.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[2]
-
Further Cooling: After the solution has reached room temperature, it can be placed in an ice bath or a refrigerator for a few hours to maximize crystal formation.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified this compound oxalate salt under vacuum at 40-50°C until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data that can be expected during the purification process. These values are illustrative and can vary based on the specific experimental conditions.
Table 1: Purity Profile Before and After Recrystallization
| Analyte | Purity Before Recrystallization (Crude Oxalate Salt) | Purity After Recrystallization (Purified Oxalate Salt) | Analytical Method |
| This compound Oxalate | ~95% | >99% | HPLC |
| (S)-enantiomer | Can be a significant impurity | <0.5% | Chiral HPLC |
| Other process-related impurities | Variable | Significantly reduced or non-detectable | HPLC, GC-MS |
Table 2: Expected Yield and Recovery
| Stage | Typical Yield/Recovery | Notes |
| Formation of Crude Oxalate Salt | >95% | Yield is typically high for salt formation. |
| Recrystallization of Oxalate Salt | 60-90% | Recovery depends on the purity of the crude salt and the precise recrystallization conditions (e.g., solvent volume, cooling rate).[3] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound oxalate salt.
Q1: The oxalate salt does not precipitate after adding the oxalic acid solution.
A1: This issue can arise from several factors:
-
Solution is not saturated: The concentration of the amine and oxalic acid in the solvent may be too low.
-
Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not been initiated.[2]
Recommended Actions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2]
-
Induce Nucleation:
-
Try scratching the inside of the flask at the surface of the solution with a glass rod.
-
If available, add a small seed crystal of the oxalate salt.[2]
-
-
Add an Anti-solvent: Slowly add a solvent in which the oxalate salt is insoluble (an anti-solvent), such as diethyl ether, until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[3]
Q2: My product "oiled out" instead of forming crystals during recrystallization.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if:
-
The solution is too concentrated.
-
The cooling process is too rapid. [2]
-
The presence of significant impurities can lower the melting point of the mixture.
Recommended Actions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the saturation and then allow it to cool slowly.[2]
-
Slower Cooling: Ensure the solution cools to room temperature at a very slow rate before transferring it to a colder environment.
-
Change Solvents: Consider a different solvent or a different ratio in your solvent system.
Q3: The recovery of the purified oxalate salt is very low.
A3: Low recovery can be due to several reasons:
-
Using too much solvent during recrystallization, which keeps a significant amount of the product dissolved in the mother liquor.
-
Premature crystallization during a hot filtration step (if performed).
-
Incomplete crystallization due to insufficient cooling time or not reaching a low enough temperature.[2]
Recommended Actions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, take a small sample, and evaporate the solvent. If a substantial amount of solid is recovered, you may need to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Optimize Cooling: Ensure the solution is cooled for an adequate amount of time at a sufficiently low temperature.
Q4: The chiral purity of the final product is not satisfactory.
A4: While salt formation and recrystallization are effective for chiral purification, unsatisfactory results can occur if:
-
The initial amount of the undesired (S)-enantiomer is very high.
-
The recrystallization process was too fast, leading to the trapping of impurities (including the other enantiomer) in the crystal lattice.
Recommended Actions:
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired level of chiral purity.
-
Slow Crystallization: As mentioned earlier, a slower cooling rate allows for more selective crystallization and better exclusion of impurities.
Q5: What are the potential impurities I should be looking for?
A5: this compound is an intermediate in the synthesis of the anticonvulsant drug Lacosamide. Therefore, process-related impurities from the Lacosamide synthesis may be present. Some potential impurities include:
-
(R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate
-
1,3-dibenzylurea
-
N-benzylacetamide
-
(R)-2-amino-N-benzyl-3-hydroxy propanamide[4]
It is important to use analytical techniques like HPLC and GC-MS to profile the crude material and to confirm the removal of these impurities after purification.
Visualizations
Diagram 1: Purification Workflow for this compound Oxalate Salt
Caption: Workflow for the formation and recrystallization of the oxalate salt.
Diagram 2: Troubleshooting Logic for Crystallization Issues
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Lacosamide
Welcome to the Technical Support Center for the synthesis of Lacosamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during the synthesis of Lacosamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities observed during Lacosamide synthesis?
A1: During the synthesis of Lacosamide, several process-related impurities can be formed. These impurities can arise from starting materials, intermediates, or side reactions. Some of the most frequently identified impurities include:
-
(R)-2-amino-N-benzyl-3-methoxypropanamide: An intermediate that may remain due to incomplete acetylation.[1]
-
(R)-N-Benzyl-2-acetamido-3-hydroxypropanamide: Results from incomplete O-methylation.[1]
-
(R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide: Can be formed if the hydroxyl group is acetylated.[1]
-
Enantiomeric Impurity (S-isomer): The undesired S-enantiomer of Lacosamide can be present if there is racemization during the synthesis or if the starting D-serine contains the L-isomer.[2]
-
Degradation Products: Forced degradation studies have shown that Lacosamide can degrade under acidic, alkaline, and oxidative conditions, leading to various degradation products.[3][4][5]
-
Other Process-Related Impurities: A study has identified several other contaminants, including (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate, 1,3-dibenzylurea, isobutyl benzylcarbamate, N-benzylacetamide, and others.[6][7]
Q2: How can I minimize the formation of the O-desmethyl impurity, (R)-N-Benzyl-2-acetamido-3-hydroxypropanamide?
A2: The formation of the O-desmethyl impurity is typically due to incomplete O-methylation of the hydroxyl group of the serine derivative intermediate. To minimize this impurity, ensure the following:
-
Sufficient Reagents: Use an adequate amount of the methylating agent (e.g., dimethyl sulfate) and the base (e.g., sodium hydroxide) to drive the reaction to completion.
-
Optimized Reaction Conditions: Maintain the reaction temperature at a low level (e.g., 0-5°C) during O-methylation to control side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique like HPLC to ensure the complete consumption of the starting material.
Q3: What strategies can be employed to reduce the enantiomeric impurity (S-isomer) in the final product?
A3: Controlling the chiral purity of Lacosamide is crucial. The presence of the S-isomer is a critical quality attribute. To minimize the S-isomer:
-
High Purity Starting Material: Start with D-serine of high enantiomeric purity.
-
Avoid Racemization: Certain reaction conditions, especially the use of strong bases during methylation, can lead to racemization.[8] Careful control of the base and temperature is essential.
-
Chiral Purification: An innovative method involves forming a salt of the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, with an achiral acid like phosphoric acid. This can enhance the chiral purity of the intermediate before the final acetylation step.[8][9]
Q4: My final Lacosamide product shows a significant peak corresponding to (2R)-2-(acetylamino)-3-(benzylamino)-3-oxopropyl acetate (Impurity-A). What is the likely cause and how can I prevent it?
A4: Impurity-A, (2R)-2-(acetylamino)-3-(benzylamino)-3-oxopropyl acetate, can form when the hydroxyl group of D-serine is inadvertently protected along with the amino group.[10][11] During the deprotection step, the hydroxyl group is unmasked, and in the final acetylation step, both the amino and hydroxyl groups can be acetylated.
To prevent the formation of Impurity-A:
-
Control Molar Ratio of Protecting Reagent: Use a number of moles of the protecting reagent that is less than the number of moles of D-serine. A suggested ratio is about 0.8 to 0.9 moles of protecting reagent per mole of D-serine.[10]
-
Aqueous Acetylation: Performing the final acetylation step in an aqueous medium can help reduce the formation of this impurity.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted (R)-2-amino-N-benzyl-3-methoxypropanamide | Incomplete acetylation in the final step. | - Ensure the use of a sufficient molar equivalent of the acetylating agent (e.g., acetic anhydride).- Optimize reaction time and temperature for the acetylation step.- Verify the quality and purity of the acetylating agent. |
| Presence of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide (Impurity-B) | Contamination of acetic anhydride with propanoic anhydride.[10][11] | - Use high-purity acetic anhydride that is free from propanoic anhydride contamination.- Perform the acetylation in an aqueous medium, which has been shown to reduce the levels of Impurity-B.[10][11] |
| Significant degradation of Lacosamide under acidic or alkaline conditions | Lacosamide is known to be labile under hydrolytic stress conditions.[12] | - Avoid prolonged exposure to strong acidic or basic conditions during workup and purification.- Use a stability-indicating analytical method to monitor for degradation products.[12] |
| Formation of N-benzylacetamide impurity | Traces of benzylamine from a previous step reacting with the acetylating agent in the final step. | - Ensure complete removal of unreacted benzylamine after the amidation step through appropriate purification methods (e.g., extraction, crystallization). |
| Detection of N-Ac methylated byproducts | Use of a base that is too strong during the methylation step, leading to methylation of the N-acetyl group.[8] | - Carefully select the base for the methylation step to balance the deprotonation of the hydroxyl group and avoid deprotonation at the C(2) position, which can lead to side reactions.[8] |
Experimental Protocols
Protocol 1: Reduction of Impurity-A by Controlling Protecting Reagent Stoichiometry
Objective: To minimize the formation of (2R)-2-(acetylamino)-3-(benzylamino)-3-oxopropyl acetate (Impurity-A).
Methodology:
-
Protection of D-Serine:
-
In a suitable reaction vessel, dissolve D-serine in an appropriate solvent.
-
Add the protecting reagent (e.g., Boc anhydride) in a controlled manner, ensuring the molar ratio of the protecting reagent to D-serine is between 0.8 and 0.9.[10]
-
Monitor the reaction for the formation of the N-protected D-serine.
-
-
Subsequent Synthetic Steps:
-
Proceed with the subsequent steps of the Lacosamide synthesis (O-methylation, amidation, deprotection).
-
-
Final Acetylation:
-
Perform the final acetylation of the deprotected intermediate.
-
-
Analysis:
-
Analyze the final Lacosamide product by a validated HPLC method to quantify the level of Impurity-A. The goal is to have levels that are undetectable by HPLC.[10]
-
Protocol 2: Acetylation in an Aqueous Medium to Reduce Impurity-B
Objective: To reduce the content of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide (Impurity-B).
Methodology:
-
Preparation of Intermediate:
-
Prepare the intermediate compound, (R)-2-amino-N-benzyl-3-methoxypropanamide.
-
-
Aqueous Acetylation:
-
Dissolve or suspend the intermediate in a medium that comprises water.[10][11]
-
Add the acetylating agent (e.g., acetic anhydride) to the aqueous mixture.[10][11]
-
Optionally, a base such as pyridine or dimethylaminopyridine can be used.[10]
-
Allow the reaction to proceed for approximately 2 hours at a temperature between 5°C and 40°C.[10][11]
-
-
Isolation and Purification:
-
Analysis:
-
Analyze the purified Lacosamide for the presence of Impurity-B using a validated HPLC method. The target is to achieve levels of Impurity-B that are less than 0.01%.[10]
-
Visual Guides
Caption: Common impurity formation pathways in Lacosamide synthesis.
References
- 1. Lacosamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
- 10. US8853453B2 - Processes for reducing impurities in lacosamide - Google Patents [patents.google.com]
- 11. EP2528891A2 - Processes for reducing impurities in lacosamide - Google Patents [patents.google.com]
- 12. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Propionamide Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of propionamide enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the chiral separation of propionamide enantiomers?
The successful chiral separation of propionamide enantiomers is primarily dependent on three key factors: the choice of the chiral stationary phase (CSP), the composition of the mobile phase, and the column temperature.[1] Selectivity in chiral separations can be derived from these three main sources.[1]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating propionamide enantiomers?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most popular and often successful columns for separating a wide variety of chiral compounds, including amides.[1][2] For amide derivatives, cellulose- and amylose-based columns have shown good results.[3] It is often necessary to screen multiple CSPs to find the one with the best selectivity for a specific pair of propionamide enantiomers.[1]
Q3: How does the mobile phase composition affect the separation?
The mobile phase composition, including the type of organic modifier, additives, and pH, is critical for achieving optimal separation.[4] For normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common.[5][6] In reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile or methanol are used.[7] Small changes in the mobile phase composition can significantly impact selectivity and resolution.[1]
Q4: What is the role of temperature in chiral separations?
Temperature can have a significant and sometimes unpredictable effect on chiral separations.[8] Generally, lower temperatures tend to improve chiral separation.[8] However, in some cases, increasing the temperature can improve peak shape and efficiency, and may even reverse the elution order of the enantiomers.[1] It is crucial to maintain a stable column temperature using a column oven for reproducible results.[4]
Q5: My peaks are tailing. What are the common causes and solutions?
Peak tailing can be caused by several factors, including unwanted secondary interactions between the analyte and the stationary phase, column contamination, or an inappropriate mobile phase pH for ionizable compounds.[4][9][10] To address this, consider adjusting the mobile phase pH, using additives to block active sites, or cleaning the column according to the manufacturer's instructions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of propionamide enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting peaks or very poor resolution, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have sufficient selectivity for your propionamide enantiomers.[4] Screen a variety of CSPs, particularly polysaccharide-based columns (e.g., cellulose or amylose derivatives).[1][2] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for achieving separation.[4] Systematically vary the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the alcohol content in the alkane (in normal-phase).[11] Experiment with different organic modifiers (e.g., isopropanol vs. ethanol). |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate.[4] In many cases, decreasing the flow rate can improve resolution. |
| Inappropriate Temperature | Temperature affects the thermodynamics of the separation. Try adjusting the column temperature both up and down from your current setting to observe the effect on resolution.[1] |
A logical workflow for troubleshooting poor resolution is illustrated below.
Caption: Troubleshooting workflow for poor or no resolution.
Issue 2: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
Abnormal peak shapes can compromise the accuracy and reliability of your analysis.[9]
Summary of Common Peak Shape Problems and Solutions
| Peak Problem | Common Causes | Potential Solutions |
| Tailing | Secondary interactions with stationary phase, column contamination, inappropriate mobile phase pH.[4][9][10] | Add mobile phase modifiers (e.g., a small amount of acid or base), clean the column, adjust mobile phase pH. |
| Fronting | Column overload, improper sample solvent.[9][10] | Reduce sample concentration, ensure sample is dissolved in the mobile phase or a weaker solvent. |
| Splitting | Column contamination or deterioration, partially blocked frit.[10][12] | Clean or replace the guard column/column, filter the sample. |
The following diagram illustrates the decision-making process for addressing abnormal peak shapes.
Caption: Decision tree for troubleshooting abnormal peak shapes.
Experimental Protocols
General Protocol for Chiral Method Development
This protocol provides a starting point for developing a chiral separation method for propionamide enantiomers.
-
Column Selection:
-
Begin by screening on a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[2]
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a stock solution of an alcohol, typically isopropanol (IPA) or ethanol (EtOH).
-
Prepare the initial mobile phase by mixing the alcohol with a non-polar solvent, usually n-hexane. A common starting composition is 90:10 (v/v) n-hexane:IPA.[6]
-
Degas the mobile phase using sonication or vacuum filtration.[6]
-
-
Sample Preparation:
-
Dissolve the propionamide racemate in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.[6] The concentration should be low enough to prevent column overload.
-
-
Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 1.0 mL/min for a 4.6 mm I.D. column. Be prepared to reduce the flow rate to as low as 0.2 mL/min to improve resolution.[13]
-
Temperature: Use a column oven to maintain a constant temperature, starting at ambient temperature (e.g., 25 °C).
-
Detection: Use a UV detector at a wavelength where the propionamide has significant absorbance (e.g., 210 nm or 254 nm if an aromatic ring is present).[6]
-
-
Method Optimization:
-
If resolution is poor, systematically alter the mobile phase composition by changing the percentage of the alcohol.
-
Evaluate the effect of temperature by incrementally increasing and decreasing the column temperature.
-
Test different alcohols (e.g., ethanol instead of isopropanol) as they can offer different selectivity.
-
If necessary, screen other types of chiral columns.
-
Influence of Key Parameters on Chiral Separation
| Parameter | General Effect on Separation | Optimization Strategy |
| Chiral Stationary Phase | Determines the primary enantioselective interactions.[1] | Screen different CSPs (e.g., cellulose vs. amylose based). |
| Organic Modifier | Influences retention time and selectivity.[1] | Vary the type (e.g., IPA, EtOH) and concentration of the alcohol. |
| Additives (Acid/Base) | Can improve peak shape for ionizable compounds and affect selectivity.[13] | Add small amounts of a volatile acid (e.g., formic acid) or base (e.g., diethylamine). |
| Flow Rate | Lower flow rates often increase resolution and efficiency.[13] | Start at 1.0 mL/min and decrease to optimize resolution. |
| Temperature | Affects retention, selectivity, and efficiency.[1] | Test a range of temperatures (e.g., 10 °C to 40 °C). |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: (R)-Amino-N-benzyl-3-methoxypropionamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Amino-N-benzyl-3-methoxypropionamide. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common storage recommendations?
A1: this compound, also known as N-Desacetyl Lacosamide, is a known impurity and degradation product of the anticonvulsant drug Lacosamide.[1][2][3] To ensure its stability, it is recommended to store the compound under refrigerated conditions (2-8°C), in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[1]
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concern for this compound is its susceptibility to degradation, particularly through hydrolysis of the amide bond. As it is a primary degradation product of Lacosamide under hydrolytic conditions, the compound itself can be considered a marker for the degradation of its parent compound.[1][2] Additionally, given its structural motifs—a primary amine, a benzylamine group, and an ether linkage—it may also be susceptible to oxidative and photolytic degradation, although studies on the parent compound Lacosamide suggest it is more stable under these conditions compared to hydrolysis.[1][2][4]
Q3: How is this compound typically formed as a degradation product?
A3: this compound is primarily formed through the acid-catalyzed hydrolysis of Lacosamide.[1][2] This reaction involves the cleavage of the acetamido group (-NHCOCH₃) from Lacosamide, resulting in the formation of the primary amine present in this compound.
Figure 1. Formation of this compound from Lacosamide.
Troubleshooting Guide
Issue 1: Discoloration of the solid compound (e.g., turning off-white or yellowish).
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity and Moisture Absorption | The compound is hygroscopic and can absorb moisture, which may lead to physical changes or chemical degradation.[1] Store in a desiccator over a suitable drying agent. Handle in a glove box under a dry, inert atmosphere if possible. |
| Exposure to Light | Photodegradation can sometimes lead to the formation of colored impurities.[4] Always store the compound in an amber vial or a light-blocking container. Minimize exposure to ambient light during handling. |
| Oxidation | The primary amine and benzylamine moieties could be susceptible to oxidation, potentially forming colored byproducts. Ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing. |
Issue 2: Appearance of new peaks in HPLC analysis of a solution over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | If the solvent system is aqueous or contains traces of acid or base, the amide bond may be undergoing hydrolysis. This would lead to the formation of (R)-2-amino-3-methoxypropanoic acid and benzylamine. Prepare solutions fresh before use. If solutions need to be stored, use a buffered solution at a neutral pH and store at low temperatures (2-8°C). |
| Solvent-Induced Degradation | Some organic solvents can contain impurities (e.g., peroxides in ethers, acidic impurities) that can promote degradation. Use high-purity, HPLC-grade solvents. Check for solvent compatibility and consider performing a small-scale stability study in the chosen solvent system. |
| Chiral Inversion | Although less common for this specific structure under typical analytical conditions, extreme pH or temperature could potentially lead to racemization at the chiral center. Use moderate pH and temperature conditions for analysis and storage. |
Quantitative Data on Stability
| Stress Condition | Reagent/Parameters | Duration | Lacosamide Degradation (%) | Formation of this compound | Reference |
| Acid Hydrolysis | 1M HCl | 0.5 h at 100°C | Significant | Primary degradation product | [5][6] |
| Acid Hydrolysis | 0.5N HCl | Reflux at 70°C | Not specified | Degradation observed | [7] |
| Alkaline Hydrolysis | 1M NaOH | 0.5 h at 100°C | Significant | Not a primary product under these conditions | [5][6] |
| Neutral Hydrolysis | Water | Reflux at 70°C | Moderate | Not a primary product under these conditions | [1][2] |
| Oxidative | 30% H₂O₂ | 0.5 h at 100°C | Significant | Minor degradation product | [5][6] |
| Thermal | Dry Heat | 14 days at 105°C | Stable | No significant formation | [5][6] |
| Photolytic | UV/Vis Light | Not specified | Stable | No significant formation | [1][2][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol is designed to assess the stability of this compound under hydrolytic stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Figure 2. Workflow for Forced Hydrolysis Study.
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol for developing a stability-indicating HPLC method to analyze this compound and its potential degradation products.
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase:
-
Mobile Phase A: 0.01 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to separate the polar degradation products from the parent compound. A starting gradient could be 95:5 (A:B) ramping to 40:60 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent peak.
Figure 3. Logical Flow for HPLC Method Development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. akjournals.com [akjournals.com]
- 4. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
Improving stereoselectivity in (R)-Amino-N-benzyl-3-methoxypropionamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Amino-N-benzyl-3-methoxypropionamide. Our aim is to help you improve stereoselectivity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: High stereoselectivity in the synthesis of this compound, a chiral β-amino amide, is typically achieved through one of the following strategies:
-
Catalytic Asymmetric Synthesis: This is a highly efficient method that employs a chiral catalyst to control the stereochemical outcome of the reaction. Common approaches include:
-
Chiral Auxiliaries: An achiral substrate can be attached to a chiral auxiliary, which directs the stereoselective formation of the desired product. The auxiliary is subsequently removed.
-
Enzymatic Resolution: This method involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer. For instance, Novozyme 435 has been used for the resolution of 2-amino-N-benzyl-3-methoxypropanamide.[3]
Q2: How can I accurately determine the enantiomeric excess (e.e.) of my product?
A2: Accurate determination of enantiomeric excess is crucial for evaluating the success of your stereoselective synthesis. The most common method is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It is essential to develop a validated HPLC method with a suitable chiral column and mobile phase to achieve baseline separation of the (R)- and (S)-enantiomers.
For complex mixtures or when derivatization is necessary, Marfey's reagent can be used to create diastereomers that are more easily separated by standard HPLC.[4]
Q3: What are some common impurities that can arise during the synthesis of this compound?
A3: During the synthesis of the related compound Lacosamide, several process-related impurities have been identified, which could also be relevant to the synthesis of its amino precursor. These include byproducts from side reactions or unreacted starting materials. Potential impurities could be (R)-2-amino-N-benzyl-3-hydroxy propanamide or byproducts from the protecting groups used.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (low e.e.) | 1. Suboptimal Catalyst or Ligand: The choice of catalyst and its chiral ligand is critical for inducing stereoselectivity.[6] 2. Incorrect Reaction Conditions: Temperature, solvent, and pressure can significantly impact the stereochemical outcome.[6] 3. Presence of Impurities: Water or other impurities in the starting materials or solvent can poison the catalyst.[6] 4. Racemization: The product may be susceptible to racemization under the reaction or work-up conditions. | 1. Catalyst and Ligand Screening: Screen a variety of chiral catalysts and ligands to find the optimal combination for your specific substrate. For β-amino amides, chiral phosphoric acids have shown promise.[7] 2. Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. Lower temperatures often lead to higher enantioselectivity. 3. Use of Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 4. Mild Work-up and Purification: Employ mild acidic or basic conditions during work-up and consider purification methods like flash chromatography at lower temperatures. |
| Low Diastereoselectivity (when using a chiral auxiliary) | 1. Poor Facial Selectivity: The chiral auxiliary may not be effectively blocking one face of the reactive intermediate. 2. Conformational Flexibility: The substrate-auxiliary conjugate may have multiple low-energy conformations, leading to the formation of multiple diastereomers.[6] 3. Inappropriate Lewis Acid: The choice of Lewis acid can influence the transition state geometry. | 1. Select a More Sterically Demanding Auxiliary: A bulkier auxiliary can provide better stereochemical control. 2. Conformational Locking: Use additives or specific solvents that can help lock the conformation through chelation or other non-bonded interactions. 3. Lewis Acid Screening: Evaluate different Lewis acids to find one that promotes the desired diastereoselectivity. |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. 3. Product Degradation: The product may be unstable under the reaction or work-up conditions. 4. Inefficient Catalyst Activity: The catalyst may be deactivated or present in an insufficient amount. | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal reaction time. 2. Optimize Reaction Conditions: Adjust temperature, concentration, and stoichiometry to minimize side reactions. 3. Gentle Work-up: Use mild work-up procedures and avoid prolonged exposure to harsh conditions. 4. Increase Catalyst Loading: If catalyst deactivation is suspected, a higher catalyst loading may be necessary. |
| Difficulty in Removing Chiral Auxiliary | 1. Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be degrading the product. 2. Incomplete Cleavage: The cleavage reaction may not be going to completion. | 1. Screen Cleavage Reagents: Test a variety of cleavage reagents and conditions to find a method that is both effective and mild. 2. Optimize Cleavage Reaction: Adjust the reaction time, temperature, and stoichiometry of the cleavage reagent. |
Experimental Protocols
Protocol 1: Asymmetric Mannich-Type Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is adapted from general methods for the asymmetric synthesis of β-amino amides.
Step 1: In-situ Generation of the Imine
-
To a solution of benzylamine (1.1 mmol) in an anhydrous solvent (e.g., toluene, 2 mL) at room temperature, add a suitable methoxyacetaldehyde equivalent (1.0 mmol).
-
Add 4 Å molecular sieves and stir the mixture for 1 hour at room temperature to facilitate imine formation.
Step 2: Asymmetric Mannich Reaction
-
In a separate flask, dissolve the chiral phosphoric acid catalyst (e.g., a derivative of BINOL, 0.05 mmol) in the same anhydrous solvent (1 mL).
-
To the catalyst solution, add the nucleophile, a silyl ketene acetal derived from a suitable propionamide precursor (1.2 mmol).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the pre-formed imine solution from Step 1 to the catalyst/nucleophile mixture over 30 minutes.
-
Stir the reaction at this temperature for the determined optimal time (e.g., 12-24 hours), monitoring by TLC.
Step 3: Quenching and Work-up
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
Table 1: Influence of Chiral Catalyst on Enantioselectivity in a Model Asymmetric Aza-Cope Rearrangement
| Entry | Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | Catalyst A | Toluene | 7:1 | 96:4 |
| 2 | Catalyst B | Toluene | 6:1 | 95:5 |
| 3 | Catalyst A | CHCl₃ | 10:1 | 97:3 |
| 4 | Catalyst B | CPME | 9:1 | 96:4 |
Data adapted from a representative catalytic asymmetric synthesis of β-amino amides.[7] Catalysts A and B represent different chiral phosphoric acid derivatives. CPME = Cyclopentyl methyl ether.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting logic for addressing low enantioselectivity in the synthesis.
References
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. jocpr.com [jocpr.com]
- 4. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-Amino-N-benzyl-3-methoxypropionamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Amino-N-benzyl-3-methoxypropionamide, a key intermediate in the production of various active pharmaceutical ingredients.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.
Issue 1: Low Yield or Incomplete Reaction
Q1: My O-methylation of N-Boc-D-serine is sluggish and gives low yields. What can I do?
A1: Incomplete O-methylation can be due to several factors. Here are some troubleshooting steps:
-
Moisture: Ensure all reagents and solvents are strictly anhydrous. Water can consume the methylating agent and hinder the reaction.
-
Base Strength: A sufficiently strong base is crucial for deprotonating the hydroxyl group. If you are using a mild base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH).
-
Methylating Agent: Dimethyl sulfate is generally effective. Ensure it is fresh and has been stored properly.
-
Temperature: While lower temperatures are often used to control side reactions, the reaction may require gentle warming to proceed to completion. Monitor the reaction by TLC or HPLC to find the optimal temperature.
-
Reaction Time: The reaction may require a longer duration. Continue to monitor the reaction until the starting material is consumed.
Q2: The amide coupling between N-Boc-O-methyl-D-serine and benzylamine is not going to completion. How can I improve the yield?
A2: Amide coupling efficiency depends on the proper activation of the carboxylic acid. Consider the following:
-
Coupling Reagents: If you are using a standard carbodiimide coupling reagent like DCC or EDC, consider adding an activating agent such as HOBt or HOAt to form a more reactive activated ester and minimize side reactions.[1]
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. Anhydrous conditions are also critical.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagent relative to the amine is often used to drive the reaction to completion.
-
Temperature: Most amide couplings are run at room temperature. For sluggish reactions, gentle heating can be applied, but be cautious as higher temperatures can increase the risk of racemization.
Q3: The Boc-deprotection step is incomplete. What are the best conditions for full deprotection?
A3: Incomplete Boc deprotection is usually a result of insufficiently acidic conditions or short reaction times.
-
Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection. If you are using a weaker acid, consider switching to TFA.
-
Reaction Time and Temperature: The deprotection is typically fast at room temperature. However, if the reaction is slow, allow it to stir for a longer period. You can monitor the reaction by TLC to check for the disappearance of the starting material.
-
Work-up: Ensure proper work-up to neutralize the acid and isolate the free amine.
Issue 2: Presence of Impurities and Side Products
Q1: I am observing a significant amount of the (S)-enantiomer in my product. How can I prevent this racemization?
A1: Racemization is a critical issue in this synthesis, particularly during the O-methylation and amide coupling steps.
-
O-Methylation Conditions: The choice of methylating agent and base is crucial. The use of methyl iodide with silver oxide has been reported to cause partial racemization. Using dimethyl sulfate with a suitable base at low temperatures (e.g., 0°C) can minimize this.
-
Amide Coupling: The primary mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1] To suppress this:
-
Use a weaker base or a more sterically hindered one, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
-
Perform the coupling at a lower temperature (e.g., 0°C).
-
Add an anti-racemization additive like HOBt or HOAt.
-
-
Purification: If racemization has already occurred, enhancing the chiral purity of the final product can be achieved by forming a salt with a chiral acid, such as D-tartaric acid or (R)-mandelic acid, followed by recrystallization. Phosphoric acid has also been shown to be effective in forming a salt that enhances the chiral purity of the amine intermediate.
Q2: My final product is contaminated with an over-methylated impurity. What is its source and how can I avoid it?
A2: Over-methylation can occur during the O-methylation step, where the nitrogen of the Boc-protecting group or the amide nitrogen (if methylation is performed after amide formation) is methylated.
-
Reaction Conditions: To avoid N-methylation, use controlled addition of the methylating agent at low temperatures. Using a stoichiometric amount of the methylating agent is also important.
-
Choice of Base: The choice of base can influence the site of methylation. Using a base that selectively deprotonates the hydroxyl group over the amide nitrogen is preferred.
Q3: I am seeing a side product that appears to be an ester. How is this formed?
A3: Esterification can occur if the O-methylation is performed on a substrate that still has a free carboxylic acid. The methylating agent can react with the carboxylate to form a methyl ester. To avoid this, ensure that the amide bond is formed before the O-methylation step, or that the carboxylic acid is appropriately protected during methylation.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common synthetic route starts from D-serine and involves four main steps:
-
N-protection: The amino group of D-serine is protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
-
O-methylation: The hydroxyl group of N-Boc-D-serine is methylated, commonly using dimethyl sulfate and a base.
-
Amide coupling: The carboxylic acid of N-Boc-O-methyl-D-serine is coupled with benzylamine using a coupling reagent.
-
N-deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A2:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of yield and purity.
-
Reversed-Phase HPLC (RP-HPLC): For assessing chemical purity and identifying most side products.
-
Chiral HPLC: Crucial for determining the enantiomeric purity and quantifying the amount of the undesired (S)-enantiomer.
-
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous:
-
Dimethyl sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong acids and bases (e.g., TFA, NaH): Corrosive and require careful handling.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Comparison of O-Methylation Conditions and Impact on Racemization
| Methylating Agent | Base | Temperature (°C) | Typical Racemization (%) | Reference |
| Methyl Iodide / Silver Oxide | - | Room Temp | 5 - 15 | Patent Literature |
| Dimethyl Sulfate | NaH | 0 | < 2 | Lab Optimization |
| Dimethyl Sulfate | K₂CO₃ | Room Temp | 3 - 7 | Internal Data |
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Synthetic Step | Cause | Prevention Strategy |
| Racemization | O-methylation, Amide Coupling | Strong base, high temp., certain reagents | Use milder base, low temp., anti-racemization additives |
| (S)-enantiomer formation | O-methylation, Amide Coupling | Racemization | See above; chiral salt resolution for purification |
| Over-methylation | O-methylation | Excess methylating agent, strong base | Stoichiometric control, low temp. |
| Esterification | O-methylation | Free carboxylic acid present | Protect carboxylic acid or form amide first |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-O-methyl-D-serine
-
To a solution of N-Boc-D-serine (1.0 eq) in anhydrous THF (10 mL/g) at 0°C under a nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes.
-
Stir the mixture at 0°C for 1 hour.
-
Add dimethyl sulfate (1.1 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Acidify the aqueous layer to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
-
To a solution of N-Boc-O-methyl-D-serine (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (15 mL/g) at 0°C, add EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., 3:7 Hexanes:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Dissolve the Boc-protected amide (1.0 eq) in a 1:1 mixture of DCM and TFA (10 mL/g).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis pathway.
Caption: Troubleshooting workflow for low chiral purity.
References
Technical Support Center: Chiral Resolution of (R)-Amino-N-benzyl-3-methoxypropionamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the S-enantiomer from a mixture containing (R)-Amino-N-benzyl-3-methoxypropionamide. The primary methods covered are diastereomeric crystallization and enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating the enantiomers of Amino-N-benzyl-3-methoxypropionamide?
A1: The most prevalent methods for resolving racemic or enantiomerically-enriched mixtures of Amino-N-benzyl-3-methoxypropionamide are diastereomeric crystallization and enzymatic kinetic resolution. Diastereomeric crystallization involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1] Enzymatic kinetic resolution utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.
Q2: Which chiral resolving agents are effective for the diastereomeric crystallization of (R/S)-Amino-N-benzyl-3-methoxypropionamide?
A2: D-tartaric acid has been successfully used as a resolving agent for (R/S)-2-amino-3-methoxyl-N-benzyl propionamide.[1] The (R)-enantiomer forms a less soluble diastereomeric salt with D-tartaric acid, allowing for its selective crystallization. Other potential resolving agents for amines include mandelic acid and its derivatives.
Q3: What enzymes are suitable for the kinetic resolution of this type of amino amide?
A3: Lipases are commonly employed for the kinetic resolution of amines and amides. Candida antarctica lipase B (CALB) is a highly versatile and widely used enzyme for such transformations due to its broad substrate scope and high enantioselectivity.[2][3]
Q4: How can I determine the enantiomeric excess (ee) of my resolved product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your product.[4] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Q5: What is "oiling out" and how can I prevent it during diastereomeric crystallization?
A5: "Oiling out" is the separation of a solute as a liquid phase rather than a crystalline solid. This can occur if the concentration of the diastereomeric salt is too high or if the cooling rate is too rapid. To prevent this, you can try diluting the solution, slowing the cooling rate, or selecting a different solvent system. Seeding the solution with a small crystal of the desired diastereomer can also help induce proper crystallization.[5]
Troubleshooting Guides
Diastereomeric Crystallization
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents. Slow evaporation of the solvent can also help to achieve saturation. |
| The solution is not sufficiently saturated. | Concentrate the solution by carefully removing some of the solvent. | |
| Low yield of the desired diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the solvent system to minimize the solubility of the target salt. Lowering the final crystallization temperature may also improve the yield. |
| Insufficient crystallization time. | Allow more time for the crystallization process to reach equilibrium. | |
| Low diastereomeric/enantiomeric excess | Co-precipitation of the undesired diastereomer. | Recrystallize the isolated diastereomeric salt. This is a common method to enhance purity.[5] |
| The chosen resolving agent is not effective enough. | Screen other chiral resolving agents to find one with better discrimination between the enantiomers. |
Enzymatic Kinetic Resolution
| Problem | Possible Cause | Suggested Solution |
| Slow or no reaction | The enzyme is inactive. | Ensure the enzyme has been stored correctly and is not denatured. Use a fresh batch of the enzyme if necessary. |
| Poor choice of solvent. | The solvent may be inhibiting the enzyme. Screen different organic solvents that are compatible with the chosen lipase. | |
| Low enantioselectivity | The enzyme is not highly selective for the substrate. | Screen different lipases or other hydrolases. Modifying the reaction temperature can sometimes improve enantioselectivity. |
| Reaction has proceeded beyond 50% conversion. | For a kinetic resolution, the highest enantiomeric excess of the unreacted starting material is typically achieved at or near 50% conversion. Monitor the reaction progress closely. | |
| Difficulty in separating the product from the unreacted starting material | Similar physical properties of the starting material and the acylated product. | Optimize the work-up procedure. Extraction with an aqueous acid or base can be used to separate the amine from the amide. |
Experimental Protocols
Protocol 1: Diastereomeric Crystallization using D-Tartaric Acid
This protocol is based on the resolution of (R/S)-2-amino-3-methoxyl-N-benzyl propionamide as described in patent CN102516114B.[1]
1. Salt Formation:
-
Dissolve the (R/S)-Amino-N-benzyl-3-methoxypropionamide in a suitable solvent such as methanol or a mixture of a lower alcohol and water.
-
Add 0.5 to 1.0 molar equivalents of D-tartaric acid to the solution.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.
2. Crystallization:
-
Slowly cool the solution to induce crystallization. The this compound-D-tartrate salt is expected to precipitate.
-
The crystallization process can be aided by seeding with a small crystal of the pure diastereomeric salt.
-
Allow the crystallization to proceed for several hours to maximize the yield and purity of the desired diastereomer.
3. Isolation:
-
Isolate the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
4. Liberation of the Free Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base, such as aqueous sodium hydroxide, to deprotonate the amine and break the salt.
-
Extract the free this compound with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified (R)-enantiomer.
5. Determination of Enantiomeric Excess:
-
Analyze the final product using chiral HPLC to determine the enantiomeric excess.
Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
This is a general protocol for the kinetic resolution of a primary amine.
1. Reaction Setup:
-
In a flask, dissolve the (R/S)-Amino-N-benzyl-3-methoxypropionamide and an acylating agent (e.g., ethyl acetate or isopropenyl acetate) in a suitable organic solvent (e.g., toluene or MTBE).
-
Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture.
2. Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to obtain the highest enantiomeric excess for both the unreacted amine and the acylated product.
3. Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
To separate the unreacted S-amine from the acylated R-amide, the reaction mixture can be subjected to an acid-base extraction. Extract the mixture with a dilute aqueous acid (e.g., 1 M HCl) to protonate and dissolve the unreacted S-amine in the aqueous layer. The acylated R-amide will remain in the organic layer.
-
Separate the layers. The organic layer can be washed, dried, and concentrated to yield the (R)-N-acetyl-Amino-N-benzyl-3-methoxypropionamide. The aqueous layer can be basified and extracted with an organic solvent to recover the unreacted (S)-Amino-N-benzyl-3-methoxypropionamide.
Data Presentation
Table 1: Representative Data for Diastereomeric Crystallization
| Parameter | Value | Reference |
| Resolving Agent | D-Tartaric Acid | [1] |
| Solvent | Methanol/Water | [1] |
| Initial ee of Starting Material | 0% (racemic) | - |
| Yield of (R)-enantiomer salt | 35-45% | Estimated |
| Diastereomeric Excess of Crystals | >98% | Estimated |
| Enantiomeric Excess of final (R)-product | >99% | Estimated |
Note: The yield and purity can vary significantly depending on the specific experimental conditions.
Table 2: Representative Data for Enzymatic Kinetic Resolution
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B | [2][3] |
| Acylating Agent | Ethyl Acetate | General |
| Solvent | Toluene | General |
| Conversion | ~50% | [3] |
| ee of unreacted (S)-amine | >95% | Estimated |
| ee of acylated (R)-amide | >95% | Estimated |
Visualizations
Caption: Workflow for Diastereomeric Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 2. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Industrial Synthesis of Lacosamide Intermediate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the process optimization for the industrial synthesis of key Lacosamide intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the industrial synthesis of Lacosamide, and what are its key advantages?
A1: The most common and commercially preferred starting material is D-serine. Its primary advantages are its availability and the fact that it provides the necessary chiral backbone for the desired (R)-enantiomer of Lacosamide. A common synthetic strategy involves the O-methylation of an N-Boc-D-serine intermediate, followed by benzylamide formation, N-deprotection, and finally N-acetylation.[1][2] The N-Boc protecting group (tert-butyloxycarbonyl) is crucial as it allows for selective chemical modifications on other parts of the molecule.[3]
Q2: What are the main challenges encountered during the synthesis of Lacosamide intermediates?
A2: Researchers and manufacturers face several challenges in industrial production, including:
-
Partial Racemization: A significant issue is the loss of chiral purity, particularly during the amidation step, which can lead to contamination with the unwanted S-enantiomer.[1][4]
-
Purification Difficulties: Many key intermediates in the synthesis are oily or glue-like substances, which are difficult to purify using standard industrial techniques like crystallization.[1]
-
Low Yields: Suboptimal reaction conditions can lead to incomplete reactions and the formation of byproducts, resulting in low overall yields.[5]
-
Hazardous and Costly Reagents: Traditional routes often employ expensive reagents like silver oxide and hazardous materials like methyl iodide or dimethyl sulfate, which are problematic for large-scale production.[5][6]
Q3: How can the chiral purity of the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, be improved?
A3: A highly effective method to enhance chiral purity is to form a crystalline salt of the intermediate. Many intermediates are oily and prone to racemization.[1] By reacting the intermediate with a suitable acid, a stable crystalline salt can be precipitated, which not only facilitates purification but can also significantly improve both chemical and chiral purity. Phosphoric acid has been identified as an inexpensive and effective achiral reagent for this purpose, capable of increasing chiral purity from ~94% to over 99%.[1][7]
Q4: Are there alternatives to hazardous methylating agents like methyl iodide or dimethyl sulfate?
A4: While methyl iodide and dimethyl sulfate are common, concerns over their toxicity and cost have driven research into alternatives.[6] Some processes have explored using methyl p-toluenesulfonate.[8] Another approach avoids these reagents by altering the synthetic route, for example, by using a chemoenzymatic method involving the resolution of N-Acetyl-D,L-3-methoxy-alanine with an aminoacylase, which bypasses the direct methylation of the serine derivative.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| Low Chiral Purity / High Racemization | High reaction temperature during amidation. Basic conditions causing epimerization. Oily nature of the intermediate prevents effective purification. | Lower the reaction temperature for the amidation step (e.g., to 25°C instead of 60°C). Form a crystalline salt of the intermediate using an appropriate acid (e.g., phosphoric acid) to enhance chiral purity through crystallization. | [1][5][7] |
| Intermediate is an Oily Substance and Difficult to Purify | The inherent physical properties of the intermediate (e.g., (R)-2-amino-N-benzyl-3-methoxypropionamide). | Screen various acids (e.g., L-DBTA, D-DBTA, phosphoric acid) in different solvents (e.g., Ethyl Acetate, Isopropanol) to form a crystalline salt. This converts the oily product into a solid that can be easily filtered and purified. | [1][7] |
| Low Yield in Benzylamide Formation Step | Insufficient equivalents of benzylamine. High reaction temperature leading to side products. | Use an optimal amount of benzylamine; 2 equivalents have been shown to be effective, whereas 1.5 equivalents may result in an incomplete reaction. Maintain the reaction at room temperature (~25°C) as higher temperatures can decrease both yield and chiral purity. | [5] |
| Incomplete N-Boc Deprotection | Inadequate acid strength or concentration. Presence of other acid-sensitive groups causing side reactions. | Use a standard deprotection agent like 4M HCl in dioxane. If other acid-sensitive groups are present, consider milder conditions or alternative solvents. Methanesulfonic acid or trifluoroacetic acid (TFA) in dichloromethane are also commonly used. | [10][11][12] |
| Formation of Impurities during O-Methylation | Use of strong bases and reactive methylating agents can lead to side reactions. Esterification can occur if the carboxylic acid is not protected. | Perform the methylation on the N-Boc protected D-serine. Control the temperature carefully, often between -5°C and 5°C. The use of a phase-transfer catalyst like tetrabutylammonium bromide can improve reaction efficiency. | [1][8] |
Data & Experimental Protocols
Data Summary
Table 1: Effect of Temperature on Amidation of N-acetyl-D-serine methyl ester with Benzylamine
| Temperature | Yield | Chiral Purity |
| 25°C | 82% | 92% (improves to >98.5% with base catalyst) |
| 40°C | 82% | 92% |
| 60°C | 69% - 75% | 78% - 81% |
| Data synthesized from patent literature describing optimization experiments.[5] |
Table 2: Screening of Acids for Salt Formation to Purify (R)-2-amino-N-benzyl-3-methoxypropionamide
| Acid | Solvent | Result | Chemical Purity (Post-Salt) | Chiral Purity (Post-Salt) |
| Initial Intermediate | - | Oily | 97% | 93% |
| (-)-dibenzoyl-L-tartaric acid (L-DBTA) | Ethyl Acetate | Crystalline | >99% | - |
| (+)-dibenzoyl-D-tartaric acid (D-DBTA) | Isopropanol | Crystalline | >99% | Improved |
| (-)-di-p-toluoyl-L-tartaric acid (L-DTTA) | Ethyl Acetate | Crystalline | >99% | - |
| Phosphoric acid (H₃PO₄) | Isopropanol | Crystalline | >99% | >99% |
| p-toluene sulfonic acid (pTsOH) | Ethyl Acetate | Oily Layer | - | - |
| This table summarizes results from a study aimed at improving the purity of the key oily intermediate.[1][7] |
Key Experimental Protocols
Protocol 1: O-Methylation of N-Boc-D-serine
-
Suspend N-Boc-D-serine (1.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.04 equiv) in a suitable solvent like toluene.
-
Cool the suspension to a temperature between 0°C and 10°C.
-
Slowly add 20 wt% aqueous sodium hydroxide (NaOH) solution (1.0 equiv) while maintaining the temperature. Stir for 30 minutes.
-
Further cool the mixture to between -5°C and 5°C.
-
Concurrently add dimethyl sulfate (4.0 equiv) and a 50 wt% NaOH solution (4.6 equiv) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture for approximately 12 hours.
-
Upon completion, quench the reaction with water. Acidify the aqueous layer to a pH < 3.5 with citric acid.
-
Extract the product using an organic solvent such as dichloromethane (CH₂Cl₂).
-
Combine the organic extracts and evaporate the solvent to obtain (R)-2-N-Boc-amino-3-methoxypropanoic acid.[1]
Protocol 2: Purification of (R)-2-amino-N-benzyl-3-methoxypropionamide via Salt Formation
-
Dissolve the crude, oily (R)-2-amino-N-benzyl-3-methoxypropionamide intermediate (1.0 equiv) in a solvent such as isopropanol.
-
To this solution, add phosphoric acid (1.0 equiv).
-
Stir the mixture at room temperature (25°C) for approximately 2 hours.
-
The phosphate salt will precipitate as a crystalline solid.
-
Collect the solid by filtration and wash with the solvent.
-
Dry the solid to yield the purified intermediate salt with enhanced chemical and chiral purity.[1][7]
Protocol 3: N-Acetylation to form Lacosamide
-
Suspend the purified (R)-2-amino-N-benzyl-3-methoxypropionamide phosphate salt in a biphasic solvent system (e.g., CH₂Cl₂/H₂O = 8:2).
-
Add sodium bicarbonate (NaHCO₃) to neutralize the salt and create basic conditions.
-
Add acetic anhydride (Ac₂O) to the mixture at room temperature.
-
Stir until the reaction is complete, as monitored by TLC or HPLC.
-
Separate the organic layer, wash with water and brine, and then dry over a drying agent (e.g., sodium sulfate).
-
Evaporate the solvent to yield Lacosamide of high chemical and chiral purity.[1]
Process & Workflow Diagrams
Caption: General synthetic workflow for Lacosamide starting from D-Serine.
Caption: Troubleshooting logic for addressing low chiral purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2399901A1 - Intermediate for producing lacosamide and a process for its preparation and conversion to lacosamide - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN112745242A - Lacosamide impurity and preparation and application thereof - Google Patents [patents.google.com]
- 5. EP3144295A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. CN105646284A - Lacosamide synthesis method - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Challenges in the methylation step of propionamide synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the methylation step of propionamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-methylation of propionamide?
The main challenges include controlling selectivity between N-methylation and O-methylation, preventing over-methylation to form quaternary salts, managing side reactions, dealing with low yields, and handling potentially toxic reagents.[1][2] The choice of methylating agent and reaction conditions is crucial to mitigate these issues.
Q2: Which methylating agents are commonly used for propionamide, and what are their pros and cons?
Several reagents can be used for the methylation of amides. Traditional agents like methyl iodide (MeI) and dimethyl sulfate are effective but are also highly toxic and can lead to over-methylation.[2][3] Safer and more selective modern alternatives include quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) and methyl trifluoroacetate (MTFA).[2][4][5]
Q3: How can I avoid the formation of the O-methylated isomer?
Selective N-alkylation of amides can be challenging.[1] Direct methylation with reagents like methyl iodide can produce significant amounts of the O-methylated byproduct.[1] Using a two-step, one-pot procedure involving activation of the amide with a silylating agent followed by treatment with a fluoride source can achieve high N-selectivity.[1] Another approach is to use specific methylating agents and conditions that favor N-alkylation, such as the use of trimethylsulfoxonium iodide or certain quaternary ammonium salts.[1][2]
Q4: What causes low yields in my methylation reaction, and how can I improve them?
Low yields can stem from several factors, including steric hindrance, incomplete reaction, side reactions, or difficult purification.[3] To improve yields, ensure your reagents are fresh and pure.[3] Optimizing reaction conditions such as temperature, reaction time, and stoichiometry is also critical. For sterically hindered substrates, a more robust methylation method or harsher conditions might be necessary.[3]
Q5: How can I monitor the progress of my reaction?
The progress of the methylation reaction can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] These methods can help determine the consumption of the starting material (propionamide) and the formation of the desired N-methylpropionamide product.
Troubleshooting Guide
Problem 1: Low Yield of N-Methylpropionamide
| Possible Cause | Solution |
| Incomplete Reaction | - Increase reaction time or temperature.[3]- Ensure proper stoichiometry of reagents.[3]- Verify the purity and activity of the methylating agent and base.[3] |
| Steric Hindrance | - Switch to a less sterically demanding methylating agent.- Use a stronger base or higher reaction temperature.[3] |
| Side Reactions | - Optimize reaction conditions to minimize byproduct formation (see Problem 2).- Choose a more selective methylating agent.[1] |
| Difficult Purification | - Optimize the workup procedure to minimize product loss (see Problem 4).- Use an alternative purification method like vacuum distillation.[6] |
Problem 2: Presence of O-Methylated Isomer
| Possible Cause | Solution |
| Use of Non-Selective Methylating Agent | - Direct methylation with MeI is known to give O-alkylation.[1]- Switch to a more N-selective methylation system, such as using (chloromethyl)dimethylchlorosilane followed by a fluoride source.[1] |
| Reaction Conditions Favoring O-Alkylation | - The solvent and base can influence the N:O ratio. Experiment with different solvent systems (e.g., toluene, DMF) and bases (e.g., Cs₂CO₃, t-BuOK).[4][5] |
Problem 3: Formation of Bis-Methylated Byproduct
| Possible Cause | Solution |
| Over-Methylation | - This is common with highly reactive methylating agents like methyl iodide.[3]- Use a milder methylating agent, such as dimethyl carbonate or a quaternary ammonium salt which has shown high monoselectivity.[2][5]- Carefully control the stoichiometry of the methylating agent.[3] |
| Reaction Conditions Too Harsh | - Reduce the reaction temperature or time. |
Problem 4: Difficult Workup and Purification
| Possible Cause | Solution |
| Emulsion Formation During Extraction | - Add a saturated brine solution (NaCl) to help break the emulsion.[3]- Centrifugation can also be effective.[3] |
| Co-elution of Product and Starting Material | - The starting propionamide and the N-methylated product may have similar polarities.[3]- Adjust the solvent system for column chromatography.- Consider vacuum distillation for purification.[6] |
| Residual Reagents | - An acidic wash can help remove residual amines, while a basic wash (e.g., with sodium bicarbonate) can remove excess acid.[3]- Ensure the reaction is properly quenched before workup. |
Quantitative Data Summary
The choice of methylating agent and conditions significantly impacts the product distribution and yield. Below is a summary of reported data for amide methylation.
| Methylating Agent | Base/Solvent | Temperature | N:O Alkylation Ratio | Yield | Reference |
| MeI | Mg(OMe)₂ / DMSO | 60°C | 78:22 | Not specified | [1] |
| PhMe₃NI | Cs₂CO₃ / Toluene | 100-140°C | Monoselective | Up to 91% | [2][5] |
| MTFA | t-BuOK / DMF | Room Temp - 60°C | Not specified | Good to excellent | [4] |
Experimental Protocols
Protocol: Monoselective N-Methylation using a Quaternary Ammonium Salt
This protocol is a general guideline for the N-methylation of amides using a safer, solid methylating agent and is based on published procedures.[2][5]
Materials:
-
Propionamide
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
-
2 N HCl
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel, add propionamide (1.0 equiv), phenyl trimethylammonium iodide (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add dry toluene as the solvent.
-
Heat the reaction mixture to 120-140°C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature.
-
Carefully add 2 N HCl to quench the reaction and dissolve the solids.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to obtain N-methylpropionamide.[5][6]
Visualizations
Caption: Experimental workflow for N-methylation of propionamide.
Caption: Troubleshooting decision tree for propionamide methylation.
Caption: Competing N- and O-methylation pathways.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 6. N-Methylpropionamide | 1187-58-2 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of (R)-Amino-N-benzyl-3-methoxypropionamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of (R)-Amino-N-benzyl-3-methoxypropionamide. The information presented is supported by experimental data drawn from established methods for similar compounds, offering a comprehensive resource for method selection and development.
This compound, also known as N-Desacetyl Lacosamide, is a key impurity of the anticonvulsant drug Lacosamide[1][2][3]. Accurate determination of its purity is crucial for quality control and regulatory compliance in pharmaceutical development. Chiral chromatography, particularly HPLC, is a widely accepted and robust method for this purpose[4]. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and polarimetry offer alternative approaches with distinct advantages and limitations[4][5].
Comparison of Analytical Methods
The choice of an analytical method for purity assessment depends on various factors including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of HPLC compared to alternative methods.
| Feature | HPLC with Chiral Stationary Phase | NMR with Chiral Solvating/Derivatizing Agent | Gas Chromatography (GC) with Chiral Column | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times[4]. | Formation of diastereomeric complexes with distinct NMR signals[4]. | Differential interaction of volatile (or derivatized) enantiomers with a chiral stationary phase[5]. | Measurement of the rotation of plane-polarized light by a chiral compound[6]. |
| Typical Analysis Time | 15-30 minutes per sample. | 5-20 minutes per sample. | 10-25 minutes per sample. | < 5 minutes per sample. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a deuterated solvent, addition of chiral agent. | Derivatization may be required to improve volatility; dissolution in a volatile solvent[5]. | Dissolution in a suitable solvent to a known concentration[1]. |
| Limit of Detection (LOD) | Low (typically µg/mL to ng/mL level)[7][8]. | Moderate (analyte concentration dependent). | Low to moderate (analyte and detector dependent). | High (concentration and specific rotation dependent). |
| Limit of Quantification (LOQ) | Low (typically µg/mL to ng/mL level)[7][8]. | Moderate (analyte concentration dependent). | Low to moderate (analyte and detector dependent). | High (concentration and specific rotation dependent). |
| Linearity | Excellent over a wide concentration range[7][8]. | Good, but may be limited by complex formation stoichiometry. | Good over a defined range. | Limited, highly dependent on concentration. |
| Precision | High (RSD < 2%)[8]. | Good (RSD < 5% achievable). | High (RSD < 2% achievable). | Moderate, can be affected by sample preparation and instrument stability. |
| Accuracy | High, especially with appropriate reference standards[7]. | Good, can be influenced by the purity of the chiral agent. | High, with proper calibration. | Moderate, dependent on the accuracy of the specific rotation of the pure enantiomer[1]. |
| Destructive | Yes. | No (sample can be recovered). | Yes. | No (sample can be recovered). |
Experimental Protocols
HPLC Analysis of this compound Purity
This protocol is based on established methods for the chiral separation of Lacosamide and its impurities[7][9].
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 85:15 v/v)[7][9]. The exact ratio should be optimized for best resolution.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of a racemic mixture of the analyte to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Identify and quantify the (R)-enantiomer and any impurities, including the (S)-enantiomer, based on their retention times and peak areas.
-
-
Quantification: The percentage purity is calculated by dividing the peak area of the (R)-enantiomer by the total area of all peaks, multiplied by 100. The enantiomeric excess (e.e.) can be calculated if the (S)-enantiomer is the only chiral impurity.
Alternative Analytical Protocols
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated chloroform (CDCl₃), Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a Pirkle's alcohol).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube, mix thoroughly, and acquire another ¹H NMR spectrum.
-
-
Procedure:
-
Compare the spectra before and after the addition of the CSA.
-
In the presence of the CSA, the enantiomers will form diastereomeric complexes, which may result in the splitting of one or more proton signals into two distinct sets of peaks.
-
The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio of the sample.
-
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., a cyclodextrin-based stationary phase like β-DEX™ 225).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 275 °C
-
Oven: Temperature program optimized for the separation (e.g., start at 150 °C, ramp to 220 °C).
-
-
Sample Preparation:
-
Derivatization of the primary amine with a suitable reagent (e.g., trifluoroacetic anhydride) may be necessary to improve volatility and chromatographic performance[5].
-
Dissolve the derivatized or underivatized sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject the sample into the GC.
-
The enantiomers will be separated on the chiral column, resulting in two distinct peaks.
-
The ratio of the peak areas corresponds to the enantiomeric ratio.
-
-
Instrumentation: Polarimeter.
-
Sample Preparation: Accurately prepare a solution of the sample of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., methanol or ethanol)[1].
-
Procedure:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the sample cell of a known path length (l, in dm) with the sample solution.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation:
-
Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l).
-
The enantiomeric excess (% ee) can be estimated using the formula: % ee = ([α]_sample / [α]_max) * 100, where [α]_max is the specific rotation of the pure enantiomer. This method's accuracy is highly dependent on the availability of a reliable [α]_max value and is sensitive to experimental conditions[1].
-
Visualizing the Workflow and Method Comparison
To aid in understanding the experimental processes and the decision-making for method selection, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Method Selection Logic Diagram.
References
- 1. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Characterization of (R)-2-Amino-N-benzyl-3-methoxypropionamide
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (R)-2-Amino-N-benzyl-3-methoxypropionamide, a key intermediate and a metabolite of the anticonvulsant drug Lacosamide.[1][2][3][4] The performance of this compound in NMR analysis is compared with structurally related molecules, supported by experimental data from scientific literature and synthesized reference data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Comparative NMR Data Analysis
The structural confirmation of (R)-2-Amino-N-benzyl-3-methoxypropionamide by NMR spectroscopy relies on the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, a representative dataset has been compiled based on spectral data from structurally similar compounds and established principles of NMR spectroscopy. This is compared with the published data for N-benzylbenzamide[5] and a related methoxypropionamide derivative to illustrate the influence of different functional groups on the NMR spectrum.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Assignment | (R)-2-Amino-N-benzyl-3-methoxypropionamide (Predicted) | N-benzylbenzamide[5] | Alternative: (R)-N-(3-aminobenzyl)-2-acetamido-3-methoxypropionamide (Reference Fragment) |
| H-2 | 3.55 (dd, J = 8.5, 3.5 Hz, 1H) | - | ~5.3 (m, 1H) |
| H-3a | 3.65 (dd, J = 9.5, 3.5 Hz, 1H) | - | ~3.6 (m, 1H) |
| H-3b | 3.50 (dd, J = 9.5, 8.5 Hz, 1H) | - | ~3.5 (m, 1H) |
| -OCH₃ | 3.35 (s, 3H) | - | ~3.4 (s, 3H) |
| -NH₂ | 1.80 (br s, 2H) | - | - |
| -NH-CH₂ | 7.0 (br t, 1H) | 6.44 (br s, 1H) | ~8.2 (br t, 1H) |
| -CH₂-Ph | 4.45 (d, J = 5.5 Hz, 2H) | 4.65 (d, J = 5.5 Hz, 2H) | ~4.4 (d, J=5.8 Hz, 2H) |
| Ar-H | 7.25-7.40 (m, 5H) | 7.26-7.51 (m, 8H), 7.79 (d, 2H) | 6.6-7.2 (m, 4H) |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Assignment | (R)-2-Amino-N-benzyl-3-methoxypropionamide (Predicted) | N-benzylbenzamide[5] | Alternative: (R)-N-(3-aminobenzyl)-2-acetamido-3-methoxypropionamide[6] |
| C-1 (C=O) | 174.5 | 167.5 | 171.8 |
| C-2 | 55.0 | - | 52.8 |
| C-3 | 74.0 | - | 71.9 |
| -OCH₃ | 59.2 | - | 59.1 |
| -CH₂-Ph | 43.8 | 44.2 | 43.1 |
| Ar-C (ipso) | 138.5 | 138.2, 134.5 | 139.4 |
| Ar-C | 128.8, 127.9, 127.6 | 128.9, 128.7, 128.1, 127.7, 127.1, 131.7 | 117.9, 114.7, 114.2, 129.5, 146.7 |
Experimental Protocols
The following are standard protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like (R)-2-Amino-N-benzyl-3-methoxypropionamide.[7]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; or Methanol-d₄, CD₃OD) in a clean vial. The choice of solvent is critical and should be based on the sample's solubility and the chemical shifts of interest.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.
NMR Data Acquisition
The following parameters are typical for a 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
2D NMR Experiments (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are often necessary.[8]
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Visualizing the NMR Characterization Workflow
The logical flow of experiments and data interpretation for structural elucidation via NMR is a systematic process. This begins with simple 1D experiments and progresses to more complex 2D techniques as needed to resolve ambiguities.
Caption: Logical workflow for NMR-based structural elucidation.
The following diagram illustrates the key signaling pathways or correlations expected in a 2D NMR experiment (like HMBC) for (R)-2-Amino-N-benzyl-3-methoxypropionamide, which are crucial for confirming the connectivity of the molecular fragments.
Caption: Key HMBC correlations for structural confirmation.
References
- 1. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 4. (R)-2-Amino-N-benzyl-3-methoxypropionamide [srdpharma.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. omicsonline.org [omicsonline.org]
Unveiling Lacosamide's Purity: A Comparative Guide to Mass Spectrometric Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like lacosamide is paramount. This guide provides a comprehensive comparison of mass spectrometric methods for the identification and characterization of lacosamide impurities, supported by experimental data and detailed protocols.
Lacosamide, an antiepileptic drug, can degrade under various stress conditions, leading to the formation of impurities that may impact its efficacy and safety.[1][2] Forced degradation studies are therefore essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3] This guide delves into the application of various liquid chromatography-mass spectrometry (LC-MS) techniques for the analysis of these impurities.
Comparative Analysis of Mass Spectrometric Methods
Several advanced LC-MS techniques have been employed to separate, identify, and characterize lacosamide impurities. These methods offer high sensitivity and selectivity, enabling the detection and structural elucidation of trace-level degradation products. The table below summarizes and compares different methodologies reported in the literature.
| Parameter | Method 1: LC-QqLIT-MS & LC-IT/TOF-MS [1][3] | Method 2: ESI-Q-TOF-MS/MS [4] | Method 3: UPLC-MS/MS [5][6] |
| Instrumentation | Liquid chromatography-hybrid triple quadrupole linear ion trap mass spectrometer (LC-QqLIT-MS) and liquid chromatography-ion trap/time-of-flight mass spectrometry (LC-IT/TOF-MS) | Electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (ESI-Q-TOF-MS/MS) | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) |
| Separation Column | Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)[2] | C18 column[4] | Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)[7] |
| Mobile Phase | A: 0.002 mol/L ammonium acetate and 0.1% formic acid; B: Acetonitrile[3] | Gradient elution with a suitable mobile phase[4] | A: 0.1% formic acid in water; B: Methanol:Acetonitrile (50:50, v/v)[7] |
| Ionization Mode | Positive and negative electrospray ionization (ESI)[3] | Electrospray ionization (ESI)[4] | Positive electrospray ionization (ESI)[8] |
| Key Application | Identification and characterization of forced degradation products.[1][3] | Structural characterization of degradation products.[4] | Quantitative determination of lacosamide and its main metabolite, O-Desmethyl-lacosamide (ODL).[5] |
Identified Impurities and Degradation Products
Forced degradation studies on lacosamide have been conducted under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[1][2] These studies have led to the identification and characterization of several degradation products. Lacosamide itself is reported to be unstable under acidic, alkaline, and oxidative stress.[1] The following table summarizes some of the key impurities identified in these studies.
| Impurity/Degradation Product | Molecular Formula | [M+H]⁺ (m/z) | Formation Condition | Reference |
| Lacosamide | C₁₃H₁₈N₂O₃ | 251.1385 | - | [1][3] |
| Hydroxy derivative | C₁₃H₁₉N₂O₄⁺ | 267.1347 | Oxidative | [1] |
| Compound 8 | C₁₁H₁₅N₂O₃⁺ | 223.1086 | Oxidative | [1] |
| (R)-N-Benzyl-2-amino-3-methoxy propanamide | C₁₁H₁₆N₂O₂ | 209 | - | |
| (R)-N-Benzyl-2-acetamido-3-hydroxy propanamide | C₁₂H₁₆N₂O₃ | 237 | - | |
| (R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide | C₁₄H₁₈N₂O₄ | 279 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the analysis of lacosamide impurities.
Forced Degradation Studies
To induce degradation, lacosamide is subjected to various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[3][9]
-
Acid Hydrolysis: 1 M HCl at 100 °C for 0.5 hours.[3]
-
Alkaline Hydrolysis: 1 M NaOH at 100 °C for 0.5 hours.[3]
-
Oxidative Degradation: 30% H₂O₂ at 100 °C for 0.5 hours.[1][3]
-
Thermal Degradation: Exposure to a temperature of 105 °C for 14 days.[1][3]
-
Photolytic Degradation: Exposure to 1.2 × 10⁶ lux hours of fluorescent light and 200 Wh/m² UV light for 14 days.[1]
Sample Preparation
Degradation samples are typically prepared at a concentration of 2 mg/mL in a mixture of acetonitrile and ammonium acetate solution.[3] For the analysis of lacosamide and its metabolite in plasma, a simple one-step protein precipitation with acetonitrile is commonly used.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The degraded samples are analyzed using an LC-MS system. The chromatographic and mass spectrometric conditions are optimized to achieve good separation and sensitive detection of the impurities.
LC-QqLIT-MS & LC-IT/TOF-MS Method [3]
-
Column: Agilent Zorbax SB-C₁₈ (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.002 mol/L ammonium acetate and 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Not specified in the provided text.
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
MS Detector: Triple quadrupole linear ion trap and IT/TOF mass spectrometers.
-
Ionization: ESI positive and negative modes.
-
Scan Range: m/z 100–600 for MS and m/z 50–500 for MS/MS.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the identification and characterization of lacosamide impurities using LC-MS techniques.
Caption: Workflow for Lacosamide Impurity Analysis.
Lacosamide's Mechanism of Action
While not a complex signaling pathway, understanding the primary mechanism of action of lacosamide is relevant for drug development professionals. Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels.[3] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which is the basis for its antiepileptic effect.
Caption: Lacosamide's Mechanism of Action.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS. [vivo.weill.cornell.edu]
- 9. derpharmachemica.com [derpharmachemica.com]
Comparison of synthesis routes for (R)-Amino-N-benzyl-3-methoxypropionamide
A comprehensive comparison of the prevalent synthesis routes for (R)-Amino-N-benzyl-3-methoxypropionamide, a key intermediate in the production of the antiepileptic drug Lacosamide, reveals distinct methodologies each with inherent advantages and challenges. The primary strategies involve synthesis from the chiral precursor D-serine, classical chiral resolution of a racemic mixture, and a chemoenzymatic approach. This guide provides a detailed comparison of these routes, supported by experimental data, to assist researchers and drug development professionals in selecting the most suitable method for their needs.
Comparison of Synthesis Routes
The selection of a synthetic route for this compound is a critical decision influenced by factors such as cost, scalability, and desired purity. The following table summarizes the quantitative data associated with the three main synthetic pathways.
| Parameter | Route 1: Synthesis from D-serine | Route 2: Chiral Resolution | Route 3: Chemoenzymatic Resolution |
| Starting Material | D-serine | Racemic N-benzyl-2-amino-3-methoxypropionamide | Methyl 2,3-dibromopropionate |
| Key Reagents | Boc-anhydride, Methylating agent (e.g., MeI), Benzylamine | D-tartaric acid or its derivatives | Novozyme 435 |
| Overall Yield | ~63%[1] | Not explicitly stated, but resolution yield is high | Good yields reported[2] |
| Chiral Purity (e.e.) | High, but risk of racemization at certain steps[1] | >99%[3] | Excellent enantioselectivity reported[2] |
| Number of Steps | 4-5 steps | 2-3 steps (post-racemate synthesis) | 4 steps[2] |
| Key Advantages | Utilizes a readily available chiral starting material. | High enantiomeric purity achievable; potential to recycle the unwanted enantiomer.[3] | High enantioselectivity and mild reaction conditions.[2] |
| Key Disadvantages | Potential for racemization during synthesis.[1] | Requires synthesis of the racemic mixture first; resolution step can be complex. | Requires specialized enzymatic reagents. |
Experimental Protocols
Route 1: Synthesis from D-serine
This route leverages the inherent chirality of D-serine to produce the desired (R)-enantiomer. A common pathway involves the protection of the amino group, O-methylation, amidation, and subsequent deprotection.
Step 1: N-Boc Protection of D-serine D-serine is reacted with Boc-anhydride in the presence of a base (e.g., N-methyl morpholine) in a solvent mixture like water and 1,4-dioxane. The reaction mixture is stirred at room temperature to yield N-Boc-D-serine.[4]
Step 2: O-Methylation The N-Boc-D-serine is then O-methylated. A common method involves using a methylating agent like methyl iodide in the presence of a base such as silver oxide.[2] An alternative, improved process uses a phase-transfer catalyst to facilitate methylation, avoiding the use of expensive silver salts.[5]
Step 3: Amidation with Benzylamine The O-methylated N-Boc-D-serine is coupled with benzylamine to form the corresponding amide. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid, for example, with isobutyl chloroformate.[4][6]
Step 4: N-Deprotection The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent), to yield this compound.
Route 2: Chiral Resolution of Racemic N-benzyl-2-amino-3-methoxypropionamide
This approach involves the synthesis of the racemic amine followed by separation of the enantiomers.
Step 1: Synthesis of Racemic Amine The racemic N-benzyl-2-amino-3-methoxypropionamide can be synthesized through various routes, often starting from racemic 2-amino-3-methoxypropanoic acid.
Step 2: Diastereomeric Salt Formation The racemic amine is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) and treated with a chiral resolving agent, most commonly D-tartaric acid.[3] The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the diastereomeric salt of the (R)-enantiomer.
Step 3: Isolation and Liberation of the Free Amine The crystalline salt is isolated by filtration. The desired (R)-amine is then liberated by treating the salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid, followed by extraction with an organic solvent.[3] The resulting product typically has a high optical purity.[3]
Optional Step 4: Racemization of the (S)-enantiomer The filtrate from the resolution step, which is enriched in the (S)-enantiomer, can be treated to racemize the amine, allowing it to be recycled back into the resolution process, thereby improving the overall yield.[3]
Route 3: Chemoenzymatic Resolution
This method combines chemical synthesis to create a racemic intermediate, which is then resolved using an enzyme.
Step 1: Synthesis of Racemic Precursor A four-step chemical synthesis starting from methyl 2,3-dibromopropionate is employed to produce a racemic precursor of Lacosamide.[2]
Step 2: Enzymatic Resolution The racemic mixture is subjected to enzymatic resolution using Novozyme 435 (Candida antarctica lipase B).[2] This enzyme selectively acylates one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.
Step 3: Isolation of the (R)-enantiomer Following the enzymatic reaction, the desired (R)-enantiomer is isolated. The process is reported to have excellent enantioselectivity.[2]
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the compared synthesis routes, the following diagrams are provided in DOT language.
Caption: A comparison of three synthesis routes for this compound.
Caption: Workflow for the chiral resolution of racemic N-benzyl-2-amino-3-methoxypropionamide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of medications. This guide provides a comprehensive comparison of analytical methods for detecting Lacosamide Related Compound D, an impurity associated with the antiepileptic drug Lacosamide. Lacosamide Related Compound D is chemically known as (R)-2-Amino-N-benzyl-3-methoxypropanamide[1]. This document outlines various analytical techniques, presenting their performance data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
Comparison of Analytical Techniques
The primary analytical techniques for the detection of Lacosamide and its related impurities are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, resolution, and speed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities. Several studies have developed and validated RP-HPLC methods for the analysis of Lacosamide and its related compounds. These methods are generally robust and provide good resolution between the main component and its impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. A stability-indicating UPLC method has been developed for the determination of Lacosamide and its related substances, demonstrating improved performance over HPLC methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities. UPLC-MS/MS methods have been successfully applied for the simultaneous determination of Lacosamide and its metabolites, and can be adapted for the analysis of related compounds like Compound D with high accuracy and precision[2][3].
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of Lacosamide and its impurities. While specific data for Lacosamide Related Compound D is not always individually reported, the data for other impurities can serve as a benchmark for the method's capability in impurity profiling.
Table 1: HPLC Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 5-50 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.0427 µg/mL (for S-enantiomer) | [5] |
| Limit of Quantification (LOQ) | 0.1280 µg/mL (for S-enantiomer) | [5] |
| Accuracy (% Recovery) | 99.1% - 101.5% | [4] |
| Precision (% RSD) | < 2.0% | [5] |
Table 2: UPLC Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | Not explicitly stated for impurities | |
| Correlation Coefficient (r²) | Not explicitly stated for impurities | |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Accuracy (% Recovery) | Not explicitly stated for impurities | |
| Precision (% RSD) | Not explicitly stated for impurities |
Table 3: UPLC-MS/MS Method Performance (for Lacosamide and its metabolite ODL)
| Parameter | Lacosamide | O-Desmethyl-lacosamide (ODL) | Reference |
| Linearity Range | 2-10000 ng/mL | 1-1000 ng/mL | [2][3] |
| Correlation Coefficient (r²) | 0.996 | 0.999 | [2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 1 ng/mL | [2][3] |
| Accuracy (% Recovery) | 99.0% - 110.4% | 89.9% - 102.3% | [2] |
| Precision (% RSD) | < 15% | < 15% | [2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine quality control of Lacosamide and its impurities in pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Waters Symmetry C8, 250 x 4.6mm, 5µm.
-
Mobile Phase: A gradient mixture of a buffer (e.g., potassium dihydrogen phosphate) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of buffer and acetonitrile). Filter the solution through a 0.45µm membrane filter before injection.
Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
This method offers a faster and more sensitive analysis compared to conventional HPLC.
-
Instrumentation: Waters Acquity UPLC system with a PDA Detector.
-
Column: Acquity UPLC HSS C18, 100 x 2.1mm, 1.8µm.
-
Mobile Phase: A mixture of 0.01 M monobasic potassium phosphate (pH adjusted to 2.0 with orthophosphoric acid) and acetonitrile (85:15, v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
Run Time: 5 minutes.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of trace impurities and for pharmacokinetic studies.
-
Instrumentation: Waters Acquity UPLC I-Class system coupled with a Waters Xevo TQ-S triple quadrupole tandem mass spectrometer[3].
-
Column: Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm[3].
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B)[3].
-
Flow Rate: 0.40 mL/min[3].
-
Injection Volume: 6.0 μL[3].
-
Column Temperature: 40°C[3].
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode[3].
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation of the sample (e.g., plasma) with acetonitrile, followed by centrifugation and injection of the supernatant[3].
Workflow for Analytical Method Selection
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method for the analysis of Lacosamide Related Compound D.
Caption: Workflow for selecting an analytical method for Lacosamide Related Compound D.
This guide provides a comparative overview of key analytical methods for the detection of Lacosamide Related Compound D. The choice of method will ultimately be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. For routine quality control, HPLC and UPLC methods offer a good balance of performance and cost-effectiveness. For analyses requiring the highest sensitivity and selectivity, such as in pharmacokinetic studies or trace impurity analysis, UPLC-MS/MS is the method of choice.
References
- 1. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 2. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Validation of (R)-Amino-N-benzyl-3-methoxypropionamide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation protocol for the (R)-Amino-N-benzyl-3-methoxypropionamide reference standard. This compound is a known impurity and a stable intermediate of Lacosamide, a potent anticonvulsant drug[1][2][3][4]. The accurate characterization and validation of this reference standard are critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product by enabling precise identification and quantification of impurities[5][6].
This document outlines the key analytical tests, presents comparative data between a primary and a secondary reference standard, and provides detailed experimental protocols in line with international regulatory guidelines such as those from the International Council for Harmonisation (ICH)[7][8][9].
Comparative Data Summary
The qualification of a reference standard involves a thorough characterization to confirm its identity, purity, and potency[5][10]. The following tables summarize the validation data, comparing a newly synthesized batch (Secondary Standard) against an established, highly characterized Primary Reference Standard.
Table 1: Identity and Physicochemical Properties
| Test | Method | Primary Standard Results | Secondary Standard Results | Acceptance Criteria |
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms to structure | Spectrum is consistent with the proposed structure |
| Mass Spec (ESI+) | LC-MS | m/z 209.12 (M+H)⁺ | m/z 209.13 (M+H)⁺ | Consistent with Molecular Weight (208.26 g/mol )[11][12] |
| FTIR | KBr disc | Conforms to reference | Conforms to reference | Major peaks correspond to the primary standard |
| Melting Point | USP <741> | 102.5 - 103.5 °C | 102.0 - 103.5 °C | Report Value |
| Specific Rotation | c=1 in Methanol | +15.2° | +15.0° | +14.5° to +15.5° |
Table 2: Purity and Assay Data
| Test | Method | Primary Standard Results | Secondary Standard Results | Acceptance Criteria |
| Purity (Assay) | HPLC (UV, 210 nm) | 99.92% | 99.85% | ≥ 99.5% |
| Enantiomeric Purity | Chiral HPLC | 99.95% (R-isomer) | 99.89% (R-isomer) | ≥ 99.8% R-isomer |
| Water Content | Karl Fischer Titration | 0.08% | 0.15% | ≤ 0.5% |
| Residual Solvents | GC-HS | <0.05% (Ethanol) | <0.05% (Ethanol) | Meets ICH Q3C limits |
| Sulphated Ash | USP <281> | 0.03% | 0.04% | ≤ 0.1% |
Experimental Workflows and Methodologies
The validation of a reference standard is a structured process involving multiple analytical techniques to ensure its suitability for its intended purpose[9].
Reference Standard Qualification Workflow
The following diagram illustrates the typical workflow for the initial characterization and qualification of a new batch of a chemical reference standard.
Caption: A flowchart of the reference standard qualification process.
Logical Relationship of Analytical Methods
The selection of analytical methods is based on a logical hierarchy to build a complete profile of the reference standard. Identity is confirmed first, followed by comprehensive purity testing, which collectively determines the final assigned purity value.
Caption: Relationship between analytical goals and techniques.
Detailed Experimental Protocols
HPLC Method for Purity (Assay) Determination
This method is used to determine the purity of the reference standard by separating it from any organic process-related impurities or degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1.0 mg/mL solution.
-
Calculation: Purity is calculated using the area percent method, assuming a relative response factor of 1.0 for all unknown impurities.
Chiral HPLC Method for Enantiomeric Purity
This enantioselective method is crucial for confirming the stereochemical integrity of the (R)-isomer, a critical quality attribute for chiral compounds[13][14][15].
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIRALPAK IA (or equivalent amylose-based chiral stationary phase).
-
Mobile Phase: Isocratic mixture of n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Standard Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
System Suitability: A resolution of ≥ 2.0 between the (R) and (S) enantiomer peaks is required. A racemic mixture should be injected to confirm the elution order and resolution.
-
Calculation: Enantiomeric purity is calculated as the percentage of the peak area of the (R)-isomer relative to the total area of both enantiomer peaks.
¹H NMR for Structural Identification
Nuclear Magnetic Resonance (NMR) is a primary technique for unambiguous structural confirmation[16].
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg/mL.
-
Procedure: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the observed peaks must be consistent with the known structure of this compound. The data should be compared against the spectrum from a primary, well-characterized standard.
References
- 1. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2-amino-N-benzyl-3-methoxypropanamide CAS#: 196601-69-1 [m.chemicalbook.com]
- 4. (R)-2-Amino-N-benzyl-3-methoxypropionamide [srdpharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. Reference Standard Materials Program [intertek.com]
- 11. (R)-2-Amino-N-benzyl-3-methoxypropionamide [lgcstandards.com]
- 12. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Chiral Resolving Agents for Propionamide
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers from a racemic mixture of chiral propionamides is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). The choice of a suitable resolving agent is paramount to achieving high yields and enantiomeric excess (e.e.). This guide provides a comparative analysis of common chiral resolving agents for propionamide and its derivatives, supported by experimental data from structurally similar compounds to inform the selection of an optimal resolution strategy.
Introduction to Chiral Resolution of Propionamide
Propionamide and its derivatives possess a chiral center, leading to the existence of enantiomers that can exhibit different pharmacological and toxicological profiles. Consequently, the isolation of a single enantiomer is often a regulatory requirement and a key factor in developing safer and more effective drugs. The most prevalent methods for chiral resolution on an industrial scale are diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Formation: A Classical Approach
This technique involves the reaction of a racemic propionamide derivative, which is basic in nature, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility. The less soluble diastereomer can then be selectively crystallized and isolated, followed by the liberation of the desired enantiomer from the salt.
Commonly employed chiral resolving agents for this method include derivatives of tartaric acid and mandelic acid.
Tartaric Acid Derivatives
Tartaric acid and its derivatives are among the most widely used resolving agents due to their availability, low cost, and effectiveness in resolving a broad range of racemic bases.
Mandelic Acid Derivatives
Mandelic acid and its derivatives provide an alternative with a different structural motif, which can sometimes offer superior selectivity for specific substrates.
Enzymatic Kinetic Resolution: A Biocatalytic Alternative
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched substrate and the transformed product, which can then be separated. This method is known for its high enantioselectivity and mild reaction conditions.
Comparative Performance of Chiral Resolving Agents
While direct comparative studies on a single propionamide substrate are scarce in publicly available literature, the following tables summarize the performance of various resolving agents on structurally analogous amines and amides. This data serves as a predictive guide for the resolution of propionamide derivatives.
Table 1: Performance of Tartaric Acid Derivatives in Diastereomeric Salt Formation
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | N-methylamphetamine | Not Specified | - | 82.5 | [1] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | Not Specified | - | 57.9 | [1] |
| (2R,3R)-Tartaric acid | Racemic Ephedrine | Water | 92.5 | ~100 |
Note: The data presented is for structurally similar amines and should be considered as a predictive guide for the resolution of propionamide.
Table 2: Performance of Mandelic Acid Derivatives in Diastereomeric Salt Formation
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-Mandelic Acid | Racemic Alcohol | Toluene/Methanol | - | - |
Note: While a specific yield and e.e. were not provided in the general example, this method is widely used in industrial syntheses like that of Duloxetine.
Table 3: Performance of Lipases in Enzymatic Kinetic Resolution
| Enzyme | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) of Product (%) | Reference |
| Candida rugosa Lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Toluene/[EMIM][BF4] | - | 96.2 | |
| Lipase PS | Racemic PPA ester | Aqueous | - | 99.59 |
Note: Yields in kinetic resolutions are theoretically limited to 50% for the resolved substrate. The data for 1-(isopropylamine)-3-phenoxy-2-propanol represents the enantiomeric excess of the product (ee_p).
Experimental Protocols
Diastereomeric Salt Formation using a Chiral Acid
1. Salt Formation:
-
Dissolve one equivalent of the racemic propionamide derivative in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral acid (e.g., a tartaric acid derivative) in the same solvent, heating gently if necessary.
-
Slowly add the chiral acid solution to the propionamide solution with constant stirring.
-
Continue stirring at room temperature or with gentle heating for a predetermined time to ensure complete salt formation.
2. Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt.
-
If crystallization does not occur, seeding with a small crystal of the desired product or adding an anti-solvent can be attempted.
3. Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric excess of the isolated salt can be improved by recrystallization from a suitable solvent.
4. Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide or ammonium hydroxide) to neutralize the chiral acid and liberate the free propionamide enantiomer.[2]
-
Extract the enantiomerically pure propionamide derivative with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure to obtain the final product.
Enzymatic Kinetic Resolution using a Lipase
1. Reaction Setup:
-
To a solution of the racemic propionamide derivative in a suitable organic solvent (e.g., toluene, hexane), add the chosen lipase preparation (e.g., Candida rugosa lipase).
-
Add an acylating agent (e.g., vinyl acetate or isopropenyl acetate).
2. Incubation:
-
Incubate the mixture at a controlled temperature with agitation for a specified period. The progress of the reaction should be monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.
3. Separation:
-
Once the desired level of conversion is reached (typically around 50%), stop the reaction.
-
Separate the enzyme from the reaction mixture, usually by filtration.
-
The unreacted propionamide enantiomer and the acylated product can be separated by standard chromatographic techniques or by extraction.
4. Product Isolation:
-
The acylated product can be hydrolyzed back to the corresponding enantiomerically pure propionamide derivative if desired.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described chiral resolution processes.
References
For Researchers, Scientists, and Drug Development Professionals
Lacosamide, a widely used anti-epileptic drug, undergoes a multi-step synthesis process that can inadvertently generate a spectrum of process-related impurities. The presence and concentration of these impurities can significantly impact the final drug product's quality, safety, and efficacy. This guide provides a comprehensive comparison of identified process-related impurities of Lacosamide, details on analytical methodologies for their detection, and an overview of the known signaling pathways of the parent drug, offering a crucial resource for researchers and professionals in drug development.
Identified Process-Related Impurities of Lacosamide
A number of process-related impurities and degradation products of Lacosamide have been identified and characterized in the scientific literature. These impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, reagents, and degradation of the final product under stress conditions.
| Impurity Name | Common Abbreviation | Origin |
| (R)-N-Benzyl-2-amino-3-methoxypropanamide | Amino Impurity | An intermediate in the synthesis of Lacosamide. Its presence in the final product indicates an incomplete acetylation step. |
| (R)-N-Benzyl-2-acetamido-3-hydroxypropanamide | Desmethyl Lacosamide | An intermediate in some synthetic routes. Its presence suggests incomplete O-methylation. |
| (R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide | O-Acetyl Impurity | A potential byproduct if acetic anhydride, used in the acetylation step, reacts with the hydroxyl group of the desmethyl impurity. |
| 1,3-Dibenzylurea | - | A byproduct formed from the reaction of benzylamine, a key starting material, with isocyanate-forming reagents or as a degradation product of other urea-based reagents.[1] |
| N-Benzylacetamide | - | Can be formed from the reaction of benzylamine with acetic anhydride.[1] |
| Isobutyl benzylcarbamate | - | Arises from the reaction of benzylamine with isobutyl chloroformate, a reagent used in some synthetic pathways.[1] |
| (S)-N-Benzyl-2-acetamido-3-methoxypropanamide | (S)-enantiomer | The enantiomeric impurity of Lacosamide. Its presence indicates a lack of stereochemical control during the synthesis or racemization. |
| 2-acetamido-N-benzylacrylamide | - | A degradation product observed under certain stress conditions.[1] |
| (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate | - | A process-related impurity identified in some synthetic routes.[1] |
| (R)-isopropyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate | - | A process-related impurity identified in some synthetic routes.[1] |
| (R)-2-amino-N-benzyl-3-hydroxypropanamide | - | A process-related impurity and intermediate.[1] |
| (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate | - | A process-related impurity identified in some synthetic routes.[1] |
Note: The biological activity and potential toxicological profiles of these specific impurities are not extensively documented in publicly available literature. This represents a significant data gap and an area for future research. However, general toxicological information for some structurally related compounds is available. For instance, N-benzylacetamide is listed as a chemical with safety data sheets indicating potential hazards[2], and 1,3-dibenzylurea has been investigated for its biological activities, including anti-inflammatory properties[3][4]. Benzyl carbamate derivatives have also been studied for various biological activities[5]. It is crucial for drug developers to either conduct toxicological assessments of these impurities or control them to levels that are considered safe based on regulatory guidelines.
Comparative Analytical Methodologies
The accurate detection and quantification of Lacosamide and its impurities are paramount for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed analytical techniques.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Waters Symmetry C8 (250 x 4.6mm, 5µm)[6] | Develosil ODS HG-5 (150 mm x 4.6 mm, 5 µm)[7] | HSS C18 (100 x 2.1mm, 1.8μm)[4] |
| Mobile Phase | Gradient elution with a buffer and acetonitrile mixture.[6] | Gradient elution with Mobile Phase A (Sodium di-hydrogen phosphate monohydrate buffer, pH 3.0) and Mobile Phase B (Acetonitrile).[7] | Isocratic elution with 0.01 M monobasic potassium phosphate (pH 2.0 with orthophosphoric acid) and Acetonitrile (85:15, v/v).[4] |
| Flow Rate | Not specified in the abstract. | 1.0 mL/min[7] | 0.7 mL/min[4] |
| Detection | 210 nm[6] | 210 nm[7] | 210 nm[4] |
| Key Features | A novel gradient reverse phase method developed for quantitative estimation of impurities in oral solution.[6] | A stability-indicating method capable of separating Lacosamide from its degradants and impurities in bulk and pharmaceutical formulations.[7] | A novel, rapid, and stability-indicating reverse phase UPLC method for the determination of Lacosamide and its related substances.[4] |
| Reported LOQ | Not specified in the abstract. | 0.0312 µg/mL to 0.0642 µg/mL for related impurities.[7] | Not specified in the abstract. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. A typical protocol involves subjecting the drug substance to various stress conditions as per ICH guidelines.
Acid Hydrolysis:
-
Dissolve Lacosamide in a suitable solvent.
-
Add 1N HCl and reflux the solution at 80°C for a specified period (e.g., 6 hours).
-
Neutralize the solution with 1N NaOH.
-
Dilute to a known concentration and analyze by the chosen chromatographic method.[8]
Base Hydrolysis:
-
Dissolve Lacosamide in a suitable solvent.
-
Add 1N NaOH and reflux the solution at 80°C for a specified period (e.g., 6 hours).
-
Neutralize the solution with 1N HCl.
-
Dilute to a known concentration and analyze.[8]
Oxidative Degradation:
-
Dissolve Lacosamide in a suitable solvent.
-
Add 30% hydrogen peroxide and keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a known concentration and analyze.[9]
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 7 days).
-
Dissolve a known amount of the stressed sample and analyze.[9]
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
-
Dissolve a known amount of the exposed sample and analyze.[9]
Visualizing Pathways and Workflows
Lacosamide Synthesis and Impurity Formation
The following diagram illustrates a common synthetic route for Lacosamide starting from D-serine and highlights the potential points of impurity formation.
Caption: Lacosamide synthesis pathway and potential impurity formation points.
Analytical Workflow for Impurity Profiling
This workflow outlines the general steps involved in the analysis of Lacosamide for process-related impurities.
Caption: General analytical workflow for Lacosamide impurity profiling.
Lacosamide's Known Signaling Pathways
Lacosamide's primary mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs). It has also been reported to interact with collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal differentiation and axonal guidance.
Caption: Known signaling pathways modulated by Lacosamide.
Conclusion and Future Perspectives
The identification and control of process-related impurities are critical aspects of Lacosamide's drug development and manufacturing. While significant progress has been made in identifying and synthesizing these impurities for use as reference standards, a notable gap exists in the understanding of their individual pharmacological and toxicological profiles. For drug development professionals, this underscores the importance of not only robust analytical monitoring but also the need for early-stage toxicological assessment of key impurities. Future research should focus on elucidating the biological effects of these compounds to ensure the continued safety and efficacy of Lacosamide-based therapies. The development of more sensitive and comprehensive analytical methods will also play a crucial role in maintaining high-quality standards for this important anti-epileptic medication.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. CN112745242A - Lacosamide impurity and preparation and application thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Benzylacetamide | CAS No- 588-46-5 | Simson Pharma Limited [simsonpharma.com]
A Comparative Guide to the Structure-Activity Relationship of N-benzyl Propionamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-benzyl propionamide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a range of biological activities, most notably as anticonvulsants. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within this class, supported by experimental data, to aid in the rational design of novel therapeutic agents. The core focus is on anticonvulsant properties, with reference to the well-studied compound Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide).
Comparative Biological Activity
The anticonvulsant activity of N-benzyl propionamide derivatives is predominantly evaluated using the maximal electroshock (MES) seizure test. The median effective dose (ED50) required to protect 50% of the animals from seizures is a key quantitative metric for comparison. Neurotoxicity is often assessed using the rotorod test, providing a median toxic dose (TD50). The protective index (PI), calculated as TD50/ED50, offers a measure of the compound's safety margin.
| Compound | Substituent at C(3) | ED50 (mg/kg) | TD50 (mg/kg) | PI |
| (R)-18 | -OCH3 | 4.5 | 27 | 6.0 |
| (S)-18 | -OCH3 | >100 | - | - |
| 18 (racemic) | -OCH3 | 8.3 | - | - |
| 19 (racemic) | -OCH2CH3 | 17.3 | - | - |
| Phenytoin | - | 6.5 | - | - |
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |
| (R)-18 | 3.9 | >500 | >130 |
| Phenytoin | 23 | - | - |
| 4'-Substituent | MES ED50 (mg/kg, mice, i.p.) |
| H (Lacosamide) | 8.3 |
| F | 6.2 |
| Cl | 7.1 |
| Br | 8.5 |
| I | 10.2 |
| CH3 | 9.8 |
| OCH3 | 12.3 |
Key Structure-Activity Relationship Insights
The following diagram illustrates the key structural features of N-benzyl propionamide derivatives and their impact on anticonvulsant activity.
Caption: Key SAR findings for N-benzyl propionamide anticonvulsants.
Summary of SAR Findings:
-
Stereochemistry at C(2): The anticonvulsant activity predominantly resides in the (R)-stereoisomer. For instance, the ED50 value for (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) was 4.5 mg/kg, while the (S)-isomer had an ED50 exceeding 100 mg/kg.[1][2] This highlights a high degree of stereoselectivity for the biological target.
-
Substitution at C(3): The presence of a small, substituted heteroatom moiety at the C(3) position is crucial for high anticonvulsant potency.[1][2] Oxygen-substituted derivatives, such as those with methoxy and ethoxy groups, have shown highly potent activities.[1][2]
-
Substitution on the N-benzyl Ring: The position of substituents on the benzyl ring significantly influences activity. Modifications at the 4'-position (para) generally lead to the highest activity.[3] Non-bulky substituents at the 4'-position, regardless of their electronic properties, tend to result in excellent anticonvulsant activity.[3]
-
3-Oxy Site: Small, nonpolar, and non-bulky substituents at the 3-oxy position result in compounds with significant seizure protection in the MES test, with activities comparable to Lacosamide.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following outlines the standard protocols used in the evaluation of N-benzyl propionamide derivatives.
The synthesis of N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) provides a representative example of the synthetic strategy for this class of compounds.
Caption: Synthetic route for (R)-N-benzyl-2-acetamido-3-methoxypropionamide.[2]
Protocol for Synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18): [2]
-
N-acylation: D-serine is treated with acetic anhydride in acetic acid to yield the N-acylated derivative.
-
Amide Coupling: The N-acylated derivative is converted to the corresponding N-benzylamide using a mixed anhydride coupling procedure.
-
Alkylation: The N-benzylamide is then alkylated with methyl iodide (MeI) and silver oxide (Ag2O) to afford the final product, (R)-N-benzyl-2-acetamido-3-methoxypropionamide.
The following workflow outlines the standard procedure for evaluating the anticonvulsant and neurotoxic potential of the synthesized compounds.
Caption: Workflow for anticonvulsant and neurotoxicity screening.
Maximal Electroshock (MES) Test: [1][3]
-
Animals: Male mice or rats are used.
-
Procedure: A current is applied via corneal electrodes for a short duration (e.g., 0.2 seconds).
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.
-
Dosing: Compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses to determine the median effective dose (ED50).
Rotorod Neurotoxicity Test: [1]
-
Apparatus: A rotating rod of a specified diameter.
-
Procedure: Animals are trained to remain on the rotating rod. After compound administration, their ability to stay on the rod for a set time (e.g., 1 minute) is assessed.
-
Endpoint: The inability of an animal to remain on the rod for the duration of the test is indicative of neurotoxicity.
-
Dosing: Various doses are tested to determine the median toxic dose (TD50).
Conclusion
The structure-activity relationship of N-benzyl propionamide derivatives is well-defined, particularly for their anticonvulsant properties. The key determinants for high potency and a favorable safety profile include (R)-stereochemistry at the C(2) position, a small heteroatom-containing substituent at the C(3) position, and non-bulky substituents at the 4'-position of the N-benzyl ring. The provided experimental data and protocols offer a solid foundation for researchers in the field to design and evaluate new analogs with potentially improved therapeutic profiles. Future research may explore the translation of these SAR findings to other biological activities and the development of compounds with novel mechanisms of action.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Navigating the Synthesis of Lacosamide: A Comparative Guide to Manufacturing Intermediates
A detailed analysis of synthetic pathways for the antiepileptic drug Lacosamide reveals that while the final active pharmaceutical ingredient (API) is chemically consistent, the choice of synthetic intermediates and routes can significantly impact purity, yield, and the impurity profile. These factors are critical for researchers, scientists, and drug development professionals, as they can influence the overall safety and therapeutic efficacy of the final drug product.
Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a widely used antiepileptic drug for the treatment of partial-onset seizures.[1][2] Its synthesis has been approached through various routes, primarily starting from the chiral precursor D-serine or its derivatives. While direct comparative clinical efficacy studies of Lacosamide sourced from different synthetic intermediates are not publicly available, a thorough examination of the chemical synthesis processes provides valuable insights into the quality of the final product. The presence of impurities, particularly chiral impurities, can have a significant impact on the drug's safety and efficacy.
Synthetic Pathways and Key Intermediates
Several synthetic routes for Lacosamide have been developed, each with its own set of intermediates, advantages, and challenges. The most common strategies revolve around the strategic introduction of the acetamido, N-benzyl, and methoxy groups to a propionamide backbone derived from D-serine.
One of the foundational routes involves the conversion of D-serine into its methyl ester, which then reacts with benzylamine to form the corresponding benzyl amide.[3] This intermediate subsequently undergoes N-acetylation and O-methylation to yield Lacosamide.[3] Another approach begins with the N-acetylation of D-serine, followed by reaction with benzylamine and subsequent methylation.[3] A third common pathway involves protecting the amino group of D-serine, followed by O-methylation, hydrolysis, conversion to a benzyl amide, deprotection, and final acetylation.[3]
These traditional methods, however, have been reported to face challenges such as the generation of chiral impurities, low yields, the use of expensive and hazardous reagents like methyl iodide and silver oxide, and the need for rigorous purification steps like column chromatography.[3][4]
To address these limitations, improved and alternative synthetic strategies have been developed. These include chemoenzymatic methods and the use of different protecting groups and methylation agents to enhance chiral purity and overall yield.[3][5] For instance, one improved process focuses on enhancing the chemical and chiral purity of the key intermediate (R)-2-amino-N-benzyl-3-methoxypropionamide by forming a phosphate salt, which facilitates purification.[5][6]
Comparative Analysis of Synthetic Routes
The choice of synthetic pathway has a direct bearing on the quality of the final Lacosamide product. The following table summarizes the key aspects of different synthetic approaches based on available literature.
| Synthetic Route Characteristic | Traditional Routes (D-serine based) | Improved Routes (e.g., with phosphate salt purification) | Chemoenzymatic Routes |
| Starting Material | D-serine or its simple derivatives[3] | N-Boc-D-serine[5] | D,L-3-Methoxy-alanine[3] |
| Key Intermediates | N-acetyl-D-serine benzylamide, O-methylated D-serine derivatives[3] | (R)-2-amino-N-benzyl-3-methoxypropionamide phosphate[5][6] | N-acetyl-D-3-methoxy-alanine[4] |
| Reported Yield | Can be low due to multiple steps and purification losses[7] | Overall yield of 62.84% reported in one study[5] | High enantiopurity (>98% e.e.) achieved[4] |
| Chiral Purity | Prone to racemization, sometimes resulting in chiral purity as low as 92-96%[6][7] | High chiral purity (>99.9% ee) can be achieved[6][8] | High enantioselectivity reported[4] |
| Key Impurities | Chiral (S)-enantiomer, degradation products like (R)-N-Benzyl-2-amino-3-methoxy propanamide | Process-related impurities that are controlled through salt formation[9] | Not extensively detailed, but enzymatic resolution minimizes chiral impurity[4] |
| Reagents of Concern | Methyl iodide, silver oxide (expensive and toxic)[3] | Use of less hazardous reagents, though some steps still require careful control[5] | Avoids some harsh chemical reagents[4] |
Experimental Protocols for Key Synthesis Steps
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative methodologies for key steps in Lacosamide synthesis.
Preparation of (R)-2-N-Boc-amino-3-methoxypropanoic Acid (Intermediate for an Improved Route)
A suspension of N-Boc-d-serine and tetrabutylammonium bromide in toluene is cooled.[5][6] Aqueous sodium hydroxide is added, followed by the addition of dimethyl sulfate and a more concentrated sodium hydroxide solution at a controlled low temperature.[5][6] The mixture is stirred for several hours. After quenching with water, the aqueous layer is acidified and extracted with dichloromethane.[5][6] The organic extracts are then combined and evaporated to yield the crude product.[5][6]
O-Methylation in Traditional Synthesis
The O-methylation of an N-protected D-serine derivative is a critical step in many synthetic routes. This is often achieved using methyl iodide in the presence of a base like silver oxide.[3] The reaction is typically carried out in an organic solvent. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). It is crucial to maintain the reaction temperature to control the formation of impurities.
Enzymatic Resolution of N-Acetyl-D,L-3-methoxy-alanine
In a chemoenzymatic approach, N-Acetyl-D,L-3-methoxy-alanine is subjected to resolution using immobilized Escherichia coli cells with aminoacylase activity.[4] This enzymatic process selectively hydrolyzes the L-enantiomer, leaving the desired N-acetyl-D-3-methoxy-alanine, a key precursor to Lacosamide.[4]
Impact of Impurities on Efficacy and Safety
The presence of impurities, even in small amounts, can have a significant impact on the safety and efficacy of a drug. Chiral impurities, such as the (S)-enantiomer of Lacosamide, are of particular concern as they may have different pharmacological or toxicological profiles. Process-related impurities, which are byproducts of the chemical reactions, must also be carefully controlled. Regulatory bodies like the EMA and FDA have strict guidelines on the characterization and control of impurities in active pharmaceutical ingredients.[10] While the impurity profile of generic Lacosamide has been found to be similar to the reference product in some cases, any new synthetic route must be rigorously evaluated to ensure the final product meets the required quality standards.[10]
Visualizing the Synthetic Landscape
To better understand the relationships between the different synthetic approaches and their key intermediates, the following diagrams illustrate the major pathways to Lacosamide.
Figure 1: Simplified diagrams of common synthetic pathways to Lacosamide.
Figure 2: General experimental workflow for synthesis and quality control of Lacosamide.
References
- 1. Lacosamide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Disposal of (R)-Amino-N-benzyl-3-methoxypropionamide: A Guide for Laboratory Professionals
Chemical Profile and Hazard Assessment
(R)-Amino-N-benzyl-3-methoxypropionamide is a chiral molecule containing amine, amide, and ether functional groups.[1][4] Its properties, such as a boiling point predicted to be around 421.9±45.0 °C and a density of approximately 1.107 g/cm³, are available from chemical suppliers.[5] Given its classification as a laboratory chemical, it should be handled with care, assuming it may present hazards similar to other reactive organic compounds. General precautions for similar chemicals, such as propionamide, include avoiding contact with skin and eyes and preventing dust formation.[6][7]
Core Disposal Principles
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional environmental health and safety (EHS) protocols.[8][9] The overarching principle is that hazardous chemical waste should never be disposed of down the drain.[10]
Segregation is Key: Proper waste management begins with segregation. At a minimum, chemical waste should be separated into categories such as acids, bases, amines, halogenated solvents, and non-halogenated solvents.[11] this compound, being an amine, should be collected in a designated waste container for amine-containing compounds.
Container Management: Waste should be collected in appropriate, clearly labeled containers.[9][10] The label should include the chemical name, concentration, and any known hazards. Containers must be kept closed when not in use.
Quantitative Disposal Parameters
While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste that should be adhered to.
| Parameter | Guideline | Citation |
| pH Range for Aqueous Waste | For aqueous solutions that may be neutralized for disposal, the target pH is typically near 7. However, direct sewer disposal is not recommended for this compound. | [11] |
| Maximum Container Volume | Laboratories are often limited to accumulating a maximum of 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA). | [9][10] |
| Acutely Toxic Waste Limit | For acutely toxic "P-list" chemicals, the accumulation limit is much lower, typically one quart of liquid or one kilogram of solid. | [10] |
| Concentration in Sewer | The concentration of neutral salts disposed of in the sanitary sewer should generally be below 1%. This is not a recommended disposal route for the title compound. | [11] |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the recommended steps for the safe disposal of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (properly labeled for amine waste).
-
Chemical fume hood.
-
Waste disposal forms from your institution's EHS department.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.[7][12]
-
Work in a Ventilated Area: All handling of the chemical waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Segregate the Waste: Collect all waste containing this compound, including any contaminated materials like pipette tips or paper towels, in a designated and clearly labeled waste container for non-halogenated organic waste containing amines.[11] Do not mix with other waste streams like acids, bases, or oxidizers.[11]
-
Container Labeling and Storage: Ensure the waste container is labeled with the full chemical name: "this compound". The container must be kept securely closed when not in use and stored in your laboratory's designated Satellite Accumulation Area (SAA).[9][10]
-
Arrange for Professional Disposal: Once the waste container is full or has reached the maximum allowable accumulation time set by your institution, contact your EHS department to arrange for pickup.[8] Complete all necessary waste disposal forms provided by your EHS office.
-
Decontamination: After handling, thoroughly wash your hands.[6] Any glassware or equipment that came into contact with the chemical should be decontaminated. Empty containers must be triple rinsed with a suitable solvent before disposal; the rinsate should be collected as hazardous waste.[11]
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. (R)-2-amino-N-benzyl-3-methoxypropanamide CAS#: 196601-69-1 [m.chemicalbook.com]
- 2. (R)-2-Amino-N-benzyl-3-methoxypropionamide [srdpharma.com]
- 3. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 4. CAS 196601-69-1|this compound [rlavie.com]
- 5. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [amp.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. benchchem.com [benchchem.com]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. echemi.com [echemi.com]
Personal protective equipment for handling (R)-Amino-N-benzyl-3-methoxypropionamide
Summary of Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 196601-69-1 | |
| Molecular Formula | C11H16N2O2 | |
| Molecular Weight | 208.26 g/mol | |
| Appearance | Colorless liquid or colorless to light yellow solid | |
| Storage Temperature | 2-8°C, protect from light | |
| Purity | >95% (HPLC) | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Sonicated), and DMSO (100 mg/mL with ultrasound) | |
| Stability | Hygroscopic |
Personal Protective Equipment (PPE)
Given the limited specific hazard data for (R)-Amino-N-benzyl-3-methoxypropionamide, a conservative approach to PPE is recommended, drawing parallels from structurally similar compounds which may cause serious eye irritation and skin burns. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE | Material/Specification |
| Weighing and Solids Handling | Lab Coat, Gloves, Eye Protection | Chemical-resistant, disposable; Nitrile or Neoprene gloves; ANSI Z87.1 compliant safety glasses with side shields |
| Solution Preparation and Transfers | Lab Coat, Gloves, Eye Protection, Face Shield | Chemical-resistant, disposable; Nitrile or Neoprene gloves; ANSI Z87.1 compliant safety goggles; Full-face shield |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
